Product packaging for Terconazole-d4(Cat. No.:)

Terconazole-d4

Cat. No.: B15142694
M. Wt: 536.5 g/mol
InChI Key: BLSQLHNBWJLIBQ-WJVDAAAOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Terconazole-d4 is a useful research compound. Its molecular formula is C26H31Cl2N5O3 and its molecular weight is 536.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H31Cl2N5O3 B15142694 Terconazole-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H31Cl2N5O3

Molecular Weight

536.5 g/mol

IUPAC Name

2,2,6,6-tetradeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1/i11D2,12D2

InChI Key

BLSQLHNBWJLIBQ-WJVDAAAOSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])C(C)C)[2H]

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

what is Terconazole-d4 and its primary use in research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Deuterated Internal Standard for Quantitative Bioanalysis

Abstract

Terconazole-d4 is the deuterium-labeled isotopologue of Terconazole, a triazole antifungal agent. Its primary application in research is as an internal standard for the quantitative analysis of Terconazole in biological matrices, predominantly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms on the piperazine ring creates a stable mass shift, enabling precise and accurate quantification by correcting for matrix effects and variations during sample processing and analysis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its crucial role in bioanalytical method development, and a detailed, representative experimental protocol for its use in pharmacokinetic studies.

Introduction to this compound

This compound is a synthetic, stable isotope-labeled version of Terconazole. The key difference lies in the replacement of four hydrogen atoms with deuterium atoms at the 2,2,6,6-positions of the piperazine ring. This isotopic substitution renders this compound chemically identical to Terconazole in terms of its chromatographic behavior and ionization efficiency, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

Chemical Properties:

PropertyValue
Chemical Name 2,2,6,6-tetradeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine
Molecular Formula C₂₆D₄H₂₇Cl₂N₅O₃
Molecular Weight 536.49 g/mol
CAS Number 1398065-50-3
Appearance Solid

Primary Use in Research: The Internal Standard

The principal application of this compound is as an internal standard (IS) in bioanalytical methods designed to quantify Terconazole in complex biological samples such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: Biological matrices can contain endogenous components that co-elute with the analyte and interfere with its ionization, either suppressing or enhancing the signal. Since this compound has the same retention time and ionization characteristics as Terconazole, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.

  • Compensation for Sample Preparation Variability: During extraction, evaporation, and reconstitution steps, there can be analyte loss. As the internal standard is added at the beginning of the sample preparation process and behaves identically to the analyte, the analyte-to-IS ratio remains constant, thus correcting for any inconsistencies in sample handling.

  • Improved Accuracy and Precision: The use of a deuterated internal standard significantly enhances the accuracy and precision of the analytical method, which is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies that inform drug development and regulatory submissions.

Experimental Protocol: Quantification of Terconazole in Human Plasma

The following is a representative, detailed methodology for the determination of Terconazole in human plasma using this compound as an internal standard with LC-MS/MS.

Materials and Reagents
  • Terconazole reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 30% B and equilibrate for 1 minute
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Terconazole532.2128.135
This compound536.2132.135
Sample Preparation
  • Spiking: To 100 µL of human plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol). For calibration standards and quality control samples, add the appropriate volume of Terconazole working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical workflow for the quantification of Terconazole using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample spike Spike with this compound (IS) plasma->spike ppt Protein Precipitation spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Analyte/IS Ratio integration->ratio calibration Quantify using Calibration Curve ratio->calibration

Caption: Bioanalytical workflow for Terconazole quantification.

Signaling Pathways and Logical Relationships

As this compound's primary role is that of an analytical tool rather than a pharmacologically active agent, it is not directly involved in signaling pathways. However, the logical relationship in its use as an internal standard can be visualized.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Output terconazole Terconazole sample_prep Sample Preparation terconazole->sample_prep terconazole_d4 This compound terconazole_d4->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_ionization MS Ionization lc_separation->ms_ionization ratio Peak Area Ratio (Terconazole / this compound) ms_ionization->ratio quantification Accurate Quantification ratio->quantification

Terconazole-d4: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terconazole-d4 is the deuterated analog of Terconazole, a broad-spectrum triazole antifungal agent. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Terconazole, enabling precise quantification in complex biological matrices through mass spectrometry-based methods. The strategic incorporation of four deuterium atoms on the piperazine ring provides a distinct mass shift without significantly altering the physicochemical properties or biological activity of the parent compound. This guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is chemically named 1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine-2,2,6,6-d4. The deuterium atoms are specifically located on the piperazine ring, providing a stable isotopic label.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C26H27D4Cl2N5O3[1]
Molecular Weight 536.49 g/mol [1]
Accurate Mass 535.206[2]
CAS Number 1398065-50-3[2]
Unlabeled CAS Number 67915-31-5[2]
Physical State Solid[3]
Deuterium Enrichment ≥98%No specific citation found
Chemical Purity ≥98%[3]

Table 2: Physical and Chemical Properties of Terconazole (Non-deuterated)

PropertyValueReference
Melting Point 126.3 °C[4]
Solubility Insoluble in water; sparingly soluble in ethanol; soluble in butanol.No specific citation found
DMSO: ~2 mg/mL[5]
DMF: ~5 mg/mL[5]
Ethanol: ~1 mg/mL[5]
DMF:PBS (pH 7.2) (1:1): ~0.5 mg/mL[5]
UV/Vis λmax 246 nm[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Terconazole, like other azole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11p).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[7] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[6]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa ERG10 hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa ERG13 mevalonate Mevalonate hmg_coa->mevalonate HMG1/HMG2 farnesyl_pp Farnesyl Pyrophosphate (FPP) mevalonate->farnesyl_pp Multiple Steps squalene Squalene farnesyl_pp->squalene ERG9 squalene_epoxide Squalene Epoxide squalene->squalene_epoxide ERG1 lanosterol Lanosterol squalene_epoxide->lanosterol ERG7 ergosterol Ergosterol lanosterol->ergosterol Multiple Steps including ERG11, ERG24, ERG6, ERG2, ERG3, ERG5, ERG4 erg11 Lanosterol 14α-demethylase (CYP51/ERG11) lanosterol->erg11 terconazole Terconazole terconazole->erg11 Inhibition

Ergosterol Biosynthesis Pathway and Terconazole's Site of Action.

Experimental Protocols

Detailed methodologies for the analysis of Terconazole in biological matrices are crucial for research and development. Below are representative protocols for LC-MS/MS, GC-MS, and HPTLC-MS, which can be adapted for use with this compound as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Terconazole in Human Plasma

This protocol is adapted from methods developed for other azole antifungals and provides a robust framework for the quantification of Terconazole.[8][9]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL) to serve as the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • Start with 95% A, hold for 0.5 min.

    • Linearly decrease A to 5% over 2.5 min.

    • Hold at 5% A for 1 min.

    • Return to 95% A and re-equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Terconazole: m/z 532.2 → 125.1 (Quantifier), 532.2 → 490.2 (Qualifier)

    • This compound: m/z 536.2 → 129.1 (Quantifier) (Note: These transitions are predicted and should be optimized experimentally).

LCMS_Workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration Result data_processing->end

Workflow for LC-MS/MS Analysis of Terconazole in Plasma.
Gas Chromatography-Mass Spectrometry (GC-MS) for Terconazole Analysis

This method, adapted from protocols for other azole antifungals, requires derivatization to increase the volatility of Terconazole.[10]

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To 200 µL of a biological sample, add this compound internal standard.

  • Perform a liquid-liquid extraction with 1 mL of ethyl acetate. Vortex and centrifuge.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph with a capillary column.

  • Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp to 280°C at 20°C/min, hold for 5 min.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

High-Performance Thin-Layer Chromatography (HPTLC)-Mass Spectrometry

This method provides a high-throughput option for the analysis of Terconazole.[11]

1. Sample Preparation and Application

  • Prepare a standard solution of Terconazole and a sample solution from the biological matrix after appropriate extraction (e.g., protein precipitation or liquid-liquid extraction).

  • Spot the standards and samples onto a silica gel 60 F254 HPTLC plate using an automated applicator.

2. Chromatographic Development

  • Mobile Phase: Toluene: Ethyl Acetate: Methanol (6:2:2, v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Drying: Dry the plate in a stream of warm air.

3. Densitometric Analysis and Mass Spectrometry

  • Densitometry: Scan the plate with a TLC scanner in absorbance mode at 220 nm.

  • HPTLC-MS Interface: Elute the spot of interest directly from the HPTLC plate into the mass spectrometer using a suitable solvent (e.g., methanol).

  • Mass Spectrometry: Analyze the eluate using an ESI-MS system to confirm the identity of the compound.

Spectroscopic Data

Note: Specific experimental NMR and detailed mass fragmentation spectra for this compound are not widely available in peer-reviewed literature. The following data for non-deuterated Terconazole can be used as a reference, with the expectation of a +4 Da mass shift for the molecular ion and relevant fragments in the mass spectrum of this compound.

Table 3: Mass Spectrometry Fragmentation of Terconazole (Non-deuterated)

Precursor Ion (m/z)Product Ions (m/z)Putative Fragment Structure
532.2 [M+H]+490.2Loss of C3H6 (propylene from isopropyl group)
277.2Cleavage of the dioxolane ring
192.1Dichlorophenyl-triazolylmethyl moiety
125.1Isopropyl-piperazinyl-phenyl moiety

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of azole antifungals are complex. For Terconazole, key signals would include those from the dichlorophenyl, triazole, dioxolane, and piperazine moieties. In the 1H NMR spectrum of this compound, the signals corresponding to the protons at the 2,2,6,6-positions of the piperazine ring would be absent. In the 13C NMR spectrum, the carbons at these positions would show a triplet splitting pattern due to deuterium coupling.

Conclusion

This compound is an essential tool for the accurate bioanalysis of Terconazole. This guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, and detailed analytical methodologies. While specific experimental data for the deuterated form is limited, the information provided for the parent compound serves as a robust foundation for researchers and drug development professionals working with this important analytical standard. The detailed protocols and workflow diagrams offer practical guidance for the implementation of reliable analytical methods.

References

Terconazole-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Terconazole-d4, a deuterated analog of the antifungal agent Terconazole. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.

Core Data Presentation

Below is a summary of the key quantitative data for this compound and its parent compound, Terconazole.

PropertyThis compoundTerconazole (Unlabeled)
CAS Number 1398065-50-3[1]67915-31-5[1][2][3][4]
Molecular Weight 536.487 g/mol [5]532.46 g/mol [3]
Molecular Formula C₂₆D₄H₂₇Cl₂N₅O₃[5]C₂₆H₃₁Cl₂N₅O₃[3][4]
Synonyms 2,2,6,6-tetradeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine[1][5](±)​-​Terconazole, (±)-1-{4-[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethoxy]phenyl}-4-isopropylpiperazine[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Terconazole, a triazole antifungal agent, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target of Terconazole is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) that is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, Terconazole blocks the conversion of lanosterol to ergosterol. This disruption leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, which ultimately increases cell membrane permeability, disrupts essential cellular functions, and inhibits fungal growth.[4][6][7][8][9]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by Terconazole.

Terconazole_Mechanism_of_Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 demethylation Ergosterol_Precursors Ergosterol Precursors Ergosterol Ergosterol Ergosterol_Precursors->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Terconazole Terconazole Terconazole->CYP51 CYP51->Ergosterol_Precursors

Figure 1. Terconazole's inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.

Objective: To determine the minimum concentration of Terconazole that inhibits the visible growth of a fungal isolate.

Materials:

  • Terconazole (or this compound) stock solution (e.g., 1600 µg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum (e.g., Candida albicans), standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of Terconazole in RPMI-1640 medium in the 96-well plates. The final concentrations should typically range from 0.015 to 16 µg/mL. A growth control well (no drug) and a sterility control well (no inoculum) should be included.

  • Inoculum Preparation: Suspend several colonies of the yeast isolate in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in each well. Inoculate each well (except the sterility control) with the fungal suspension.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a microplate reader.

In Vitro Cytochrome P450 (CYP51) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of Terconazole on fungal CYP51.

Objective: To measure the in vitro inhibition of lanosterol 14α-demethylase activity by Terconazole.

Materials:

  • Recombinant fungal CYP51 (e.g., from Candida albicans)

  • NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • Terconazole (or this compound) at various concentrations

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • NADPH

  • LC-MS/MS system for product analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.

  • Inhibitor Addition: Add Terconazole at various concentrations to the reaction mixtures. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: Initiate the reaction by adding lanosterol and NADPH.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the formation of the demethylated product.

  • Data Analysis: Calculate the percent inhibition for each Terconazole concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

The following diagram outlines the general workflow for an in vitro antifungal drug screening process.

Antifungal_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., Broth Microdilution MIC) start->primary_screen hit_identification Hit Identification (Compounds with Antifungal Activity) primary_screen->hit_identification secondary_screen Secondary Screening (e.g., Dose-Response, Spectrum of Activity) hit_identification->secondary_screen mechanism_studies Mechanism of Action Studies (e.g., CYP51 Inhibition Assay) secondary_screen->mechanism_studies lead_optimization Lead Optimization (Structure-Activity Relationship) mechanism_studies->lead_optimization in_vivo In Vivo Efficacy & Toxicity Testing lead_optimization->in_vivo end Candidate Drug in_vivo->end

References

An In-depth Technical Guide on the Core Mechanism of Action of Terconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terconazole is a synthetic triazole antifungal agent utilized primarily for the treatment of vulvovaginal candidiasis caused by Candida species.[1][2][3] As a member of the triazole class, its mechanism of action is centered on the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[1][2][4] This guide provides a detailed examination of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the action of Terconazole.

Core Mechanism of Action

The primary antifungal activity of Terconazole is achieved through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (CYP51A1).[1][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of the fungal cell membrane.[2][6] Ergosterol serves a similar function in fungi as cholesterol does in mammalian cells, providing structural integrity and fluidity to the cell membrane.[1]

The mechanism can be delineated into the following key steps:

  • Binding to Lanosterol 14-alpha-demethylase: Terconazole specifically targets and binds to the heme iron of the fungal CYP51 enzyme.[5] The triazole ring of Terconazole forms a coordinate bond with the heme iron, effectively blocking the active site of the enzyme.[5][7] This binding is highly selective for the fungal enzyme over its mammalian homolog, which contributes to the drug's safety profile.[5][8]

  • Inhibition of Ergosterol Synthesis: By binding to lanosterol 14-alpha-demethylase, Terconazole inhibits the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in the synthesis of ergosterol.[1][4][8] This leads to a depletion of ergosterol in the fungal cell membrane.[2][4]

  • Accumulation of Toxic Methylated Sterols: The inhibition of lanosterol 14-alpha-demethylase results in the accumulation of 14-alpha-methylated sterol precursors, such as lanosterol.[1][4][8] These methylated sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function.[8]

  • Disruption of Cell Membrane Integrity: The combination of ergosterol depletion and the accumulation of toxic sterol intermediates leads to increased permeability and fluidity of the fungal cell membrane.[1][2] This compromises the membrane's ability to act as a selective barrier, resulting in the leakage of essential cellular components and ultimately leading to the inhibition of fungal growth and cell death.[1]

The action of Terconazole is primarily fungistatic at lower concentrations, inhibiting the growth and replication of fungal cells.[1] At higher concentrations, it can exhibit fungicidal activity.[1][5]

Quantitative Data

The in vitro efficacy of Terconazole has been quantified through various metrics, including the half-maximal inhibitory concentration (IC50) for enzyme inhibition and the minimum inhibitory concentration (MIC) for fungal growth inhibition.

Table 1: IC50 Values of Terconazole
Target Organism/EnzymeIC50 ValueExperimental Context
Candida albicans (Ergosterol Biosynthesis)3-6 x 10-9 MInhibition of 14-alpha-desmethyl sterol production.[8]
Trypanosoma cruzi (Epimastigotes, Y strain)25.73 µM (±1.27)48 hours post-treatment.[9]
Trypanosoma cruzi (Epimastigotes, Dm28c strain)21.94 µM (±1.53)48 hours post-treatment.[9]
Trypanosoma cruzi (Trypomastigotes)4.56 µM (±0.32)24 hours post-treatment.[9]
Trypanosoma cruzi (Amastigotes)5.96 µM (±0.35)24 hours post-treatment.[9]
Malassezia globosa CYP510.15 to 0.35 µMTightly bound inhibition.[10]
Candida albicans CYP510.4 to 0.6 µMTightly bound inhibition in the presence of 60 µM lanosterol.[11]
Table 2: Minimum Inhibitory Concentration (MIC) of Terconazole
OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Notes
Candida albicans≤100 ng/mL--Fungicidal activity in Eagle's Minimum Essential Medium.[5]
Lactobacillus spp.≥128--Beneficial vaginal bacteria are generally not affected.[12][13]
Candida albicans (at pH 7)-0.17 (GM)-Geometric Mean (GM) MIC.[14]
Candida albicans (at pH 4)-6.17 (GM)-Geometric Mean (GM) MIC, showing reduced potency at lower pH.[14]
Candida glabrata (at pH 7)-0.26 (GM)-Geometric Mean (GM) MIC.[14]
Candida glabrata (at pH 4)->64 (GM)-Geometric Mean (GM) MIC, showing significantly reduced potency at lower pH.[14]
Table 3: Binding Affinity (Kd) of Azoles to Candida albicans CYP51
CompoundKd Value
TerconazoleNot explicitly found, but described as tight binding
Clotrimazole10 to 26 µM[7]
Econazole10 to 26 µM[7]
Itraconazole10 to 26 µM[7]
Ketoconazole10 to 26 µM[7]
Miconazole10 to 26 µM[7]
Voriconazole10 to 26 µM[7]
Fluconazole47 µM[7]
VT-1161 (Oteseconazole)<39 nM[15]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27.[16][17][18]

Objective: To determine the lowest concentration of Terconazole that inhibits the visible growth of a fungal isolate.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Terconazole stock solution

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer.[18]

  • Sterile 96-well microtiter plates.[18]

  • Spectrophotometer or plate reader

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud dextrose agar for 24-48 hours at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.[16]

  • Drug Dilution:

    • Perform serial twofold dilutions of the Terconazole stock solution in RPMI 1640 medium in the 96-well plate to obtain a range of desired concentrations.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the drug dilutions and the positive control well.

    • Incubate the plate at 35°C for 24-48 hours.[19]

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection or by using a spectrophotometer to measure turbidity.

    • The MIC is the lowest concentration of Terconazole that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control well.

Lanosterol 14-alpha-demethylase (CYP51) Inhibition Assay

This assay measures the ability of Terconazole to inhibit the enzymatic activity of CYP51.

Objective: To determine the IC50 value of Terconazole for CYP51.

Materials:

  • Purified fungal CYP51 enzyme.[7]

  • Cytochrome P450 reductase.[11]

  • Lanosterol (substrate).[11]

  • NADPH (cofactor).[11]

  • Buffer solution (e.g., potassium phosphate buffer)

  • Terconazole solution at various concentrations

  • Method for detecting product formation or substrate depletion (e.g., HPLC, mass spectrometry, or spectrophotometry)

Procedure:

  • Reaction Mixture Preparation:

    • In a reaction vessel, combine the buffer, purified CYP51, and cytochrome P450 reductase.

    • Add Terconazole at various concentrations to different reaction vessels. Include a control with no inhibitor.

    • Pre-incubate the mixture to allow for inhibitor binding.

  • Enzyme Reaction Initiation:

    • Initiate the enzymatic reaction by adding lanosterol and NADPH.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

  • Reaction Termination and Analysis:

    • Stop the reaction (e.g., by adding a quenching agent like a strong acid or organic solvent).

    • Analyze the reaction mixture to quantify the amount of product formed or the remaining substrate.

  • IC50 Calculation:

    • Plot the percentage of enzyme inhibition against the logarithm of the Terconazole concentration.

    • The IC50 value is the concentration of Terconazole that results in 50% inhibition of the enzyme activity, determined by fitting the data to a dose-response curve.

Visualizations

Ergosterol Biosynthesis Pathway and Terconazole Inhibition

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Terconazole cluster_outcome Cellular Consequences Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha- demethylase (CYP51) Toxic Sterol Accumulation Toxic Sterol Accumulation Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Terconazole Terconazole Terconazole->Inhibition Lanosterol 14-alpha-\ndemethylase (CYP51) Lanosterol 14-alpha- demethylase (CYP51) Ergosterol Depletion Ergosterol Depletion Membrane Disruption Membrane Disruption Ergosterol Depletion->Membrane Disruption Toxic Sterol Accumulation->Membrane Disruption Fungal Growth Inhibition Fungal Growth Inhibition Membrane Disruption->Fungal Growth Inhibition

Caption: Inhibition of Lanosterol 14-alpha-demethylase by Terconazole.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate dilute_drug Serial Dilution of Terconazole in 96-well plate dilute_drug->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (≥50% Growth Inhibition) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

References

A Technical Guide to Commercial Terconazole-d4 Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the procurement and proper utilization of high-purity, well-characterized reference standards are critical for the accuracy and reproducibility of analytical data. This guide provides an in-depth overview of commercially available Terconazole-d4, a deuterated internal standard essential for the quantitative analysis of the antifungal agent Terconazole.

Terconazole is a broad-spectrum triazole antifungal agent used in the treatment of vaginal yeast infections.[1] In bioanalytical studies, such as pharmacokinetics and therapeutic drug monitoring, a stable isotope-labeled internal standard like this compound is indispensable for correcting variations in sample preparation and instrument response.[2][3]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound reference standards. The table below summarizes key quantitative data from prominent vendors to facilitate a comparative assessment. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific information.

SupplierCatalog Number (Example)CAS NumberMolecular FormulaMolecular WeightIsotopic PurityChemical PurityFormat
LGC Standards TRC-T288757-10MG1398065-50-3C₂₆H₂₇D₄Cl₂N₅O₃536.49Not specifiedNot specifiedNeat
Pharmaffiliates PA STI 0884351398065-50-3C₂₆H₂₇D₄Cl₂N₅O₃536.49Not specifiedNot specifiedNeat
Cayman Chemical Not Available67915-31-5 (unlabeled)C₂₆H₃₁Cl₂N₅O₃532.5Not Applicable≥98%Crystalline Solid
Sigma-Aldrich (Merck) PHR324767915-31-5 (unlabeled)C₂₆H₃₁Cl₂N₅O₃532.46Not ApplicableCertified Reference MaterialNeat
Simson Pharma Not Available67915-31-5 (unlabeled)C₂₆H₃₁Cl₂N₅O₃532.46Not ApplicableAccompanied by CoANot specified
USP 164370367915-31-5 (unlabeled)C₂₆H₃₁Cl₂N₅O₃Not specifiedNot ApplicableReference Standard200 mg

Note: Some suppliers list the unlabeled Terconazole CAS number. It is crucial to verify the product is the deuterated form.

Experimental Protocols: A Generalized Workflow for Bioanalytical Quantification using this compound

The use of a deuterated internal standard is a cornerstone of robust quantitative analysis, particularly in complex biological matrices.[2][4] Below is a generalized experimental workflow for the quantification of Terconazole in a biological sample (e.g., plasma) using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Stock and Working Solutions:

  • Terconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve the Terconazole reference standard in a suitable organic solvent (e.g., methanol, DMSO).[5]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in the same solvent as the analyte.

  • Working Solutions: Prepare serial dilutions of the Terconazole stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample (blank, calibration standard, QC, or unknown), add a fixed volume (e.g., 20 µL) of the this compound working solution.

  • Add a protein precipitation agent (e.g., 300 µL of acetonitrile).

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the prepared sample onto a suitable HPLC or UHPLC column (e.g., a C18 column) to separate Terconazole and this compound from other matrix components.[6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Terconazole and this compound should be monitored.

4. Data Analysis:

  • Calculate the peak area ratio of the analyte (Terconazole) to the internal standard (this compound).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of Terconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing a deuterated internal standard for quantitative bioanalysis.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Instrumental Analysis cluster_quant Quantification stock_analyte Analyte Stock (Terconazole) working_standards Working Calibration Standards & QCs stock_analyte->working_standards stock_is Internal Standard Stock (this compound) working_is Working IS Solution stock_is->working_is spike Spike with IS working_is->spike sample Biological Sample (e.g., Plasma) sample->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition lcms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio curve Generate Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.

G cluster_0 Rationale for Isotope-Labeled Internal Standard cluster_1 Sample Processing & Analysis cluster_2 Outcome analyte Analyte (Terconazole) extraction Extraction Variability analyte->extraction is Internal Standard (this compound) is->extraction matrix Matrix Effects (Ion Suppression/Enhancement) extraction->matrix instrument Instrumental Drift matrix->instrument ratio Constant Peak Area Ratio (Analyte/IS) instrument->ratio accurate Accurate & Precise Quantification ratio->accurate

Caption: Logical relationship demonstrating how an internal standard corrects for analytical variability.

References

Terconazole-d4: A Technical Guide to Isotopic Purity and Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and labeling of Terconazole-d4, a deuterated analog of the antifungal agent Terconazole. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in areas such as pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays.

Introduction to Terconazole and its Deuterated Analog

Terconazole is a triazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1][2][3] It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][3][4][5] The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.[1][4]

Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a slower rate of metabolism. This "kinetic isotope effect" can be harnessed to improve a drug's pharmacokinetic properties. Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for quantitative analysis by mass spectrometry.

This guide will delve into the synthesis, isotopic purity analysis, and relevant biological context of this compound.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for various applications. It is typically expressed as the percentage of the deuterated species relative to all isotopic variants of the molecule. Commercially available standards of this compound, specifically (±)-Terconazole-d4 (piperazine-2,2,6,6-d4), have a reported isotopic enrichment of 98 atom % D.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the isotopic purity of a typical batch of this compound.

ParameterValueSource
Compound Name(±)-Terconazole-d4 (piperazine-2,2,6,6-d4)CDN Isotopes[6]
Isotopic Enrichment98 atom % DCDN Isotopes[6]
Chemical FormulaC₂₆H₂₇D₄Cl₂N₅O₃Derived
Molecular Weight536.49 g/mol CDN Isotopes[6]

Synthesis and Labeling of this compound

While a specific, publicly available protocol for the synthesis of this compound is not detailed in the literature, a plausible synthetic route can be devised based on the known synthesis of Terconazole and general methods for deuterium labeling of piperazine-containing compounds. The labeling in (±)-Terconazole-d4 is on the piperazine ring.

Proposed Synthetic Pathway

The synthesis of this compound likely involves the coupling of a deuterated piperazine intermediate with the rest of the Terconazole molecule. A common method for introducing deuterium into a piperazine ring is through the reduction of a suitable precursor, such as a piperazine-dione, with a deuterium-donating reducing agent like lithium aluminum deuteride (LiAlD₄).

A generalized workflow for such a synthesis is depicted below:

G cluster_synthesis Synthesis Workflow start Piperazine-2,6-dione step1 Reduction with LiAlD4 start->step1 Deuterium Source intermediate Piperazine-d4 step1->intermediate step2 Coupling with Terconazole Precursor intermediate->step2 product This compound step2->product purification Purification (e.g., Chromatography) product->purification final_product Purified this compound purification->final_product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Generalized)
  • Synthesis of Piperazine-d4:

    • A suitable piperazine precursor, such as piperazine-2,6-dione, is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

    • The solution is cooled in an ice bath, and a solution of lithium aluminum deuteride (LiAlD₄) in the same solvent is added dropwise.

    • The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by techniques like TLC or LC-MS).

    • The reaction is carefully quenched with water and a sodium hydroxide solution.

    • The resulting piperazine-d4 is extracted and purified.

  • Coupling Reaction:

    • The purified piperazine-d4 is reacted with a suitable Terconazole precursor that has a leaving group at the position where the piperazine ring attaches. The synthesis of unlabeled Terconazole has been previously described and can be adapted for this step.

    • The reaction is carried out in a suitable solvent and may require a base to facilitate the nucleophilic substitution.

    • The reaction progress is monitored until completion.

  • Purification:

    • The crude this compound is purified using standard techniques such as column chromatography or preparative HPLC to yield the final product with high chemical purity.

Analytical Methods for Isotopic Purity Determination

The determination of isotopic purity is crucial to validate the quality of this compound. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the different isotopologues (molecules that differ only in their isotopic composition) can be resolved and their relative abundances quantified.

Experimental Protocol (Generalized):

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system (LC-HRMS) is used.

  • Data Acquisition: The instrument is operated in full-scan mode to acquire the mass spectrum of the molecular ion region of this compound.

  • Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are integrated to calculate the isotopic enrichment.

G cluster_hrms HRMS Analysis Workflow sample This compound Sample lc LC Separation sample->lc ms HRMS Detection lc->ms spectrum Mass Spectrum Acquisition ms->spectrum analysis Isotopic Cluster Analysis spectrum->analysis result Isotopic Purity Calculation analysis->result

Caption: Workflow for HRMS-based isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly quantitative NMR (qNMR), provides detailed information about the location and extent of deuteration.

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the piperazine ring will be significantly reduced in intensity or absent. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the level of deuteration.

  • ²H NMR: ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence and location in the molecule.

Experimental Protocol (Generalized for ¹H qNMR):

  • Sample Preparation: A precisely weighed amount of this compound and a certified internal standard are dissolved in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired with appropriate parameters, including a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis: The integrals of specific, well-resolved peaks of this compound and the internal standard are compared to calculate the purity and confirm the isotopic enrichment.

Mechanism of Action of Terconazole

Understanding the mechanism of action of the parent compound is essential for researchers using this compound in biological studies. As an azole antifungal, Terconazole targets the ergosterol biosynthesis pathway in fungi.

G cluster_pathway Terconazole Mechanism of Action Terconazole Terconazole CYP51A1 Fungal Cytochrome P450 (14α-demethylase) Terconazole->CYP51A1 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Synthesis Lanosterol->Ergosterol CYP51A1 dependent Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Signaling pathway of Terconazole's antifungal action.

Terconazole specifically inhibits the enzyme 14α-demethylase (CYP51A1).[1][4] This enzyme is responsible for the conversion of lanosterol to ergosterol.[3][4] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[1][4]

Conclusion

This compound is a valuable tool for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry. The high isotopic purity of commercially available standards, combined with robust analytical methods for its characterization, ensures its reliability in demanding scientific applications. This guide provides a foundational understanding of the synthesis, analysis, and biological context of this compound, enabling researchers to effectively utilize this important isotopically labeled compound.

References

Terconazole-d4 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Terconazole-d4 Certificate of Analysis

For researchers, scientists, and drug development professionals, the Certificate of Analysis (C of A) for a reference standard like this compound is a critical document. It provides assurance of the identity, purity, and quality of the material, which is essential for the accuracy and reliability of analytical methods and research outcomes. This guide explains the key components of a typical C of A for this compound, detailing the analytical experiments performed and the data generated.

Product Information

This section provides fundamental details about the this compound reference standard.

ParameterSpecification
Product Name This compound
CAS Number 1398065-50-3[1]
Chemical Name 2,2,6,6-tetradeuterio-1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine[1]
Molecular Formula C₂₆H₂₇D₄Cl₂N₅O₃
Molecular Weight 536.49 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol
Storage Condition -20°C for long-term storage[2]

Analytical Data

The analytical data section quantifies the quality of the reference standard. The following tables summarize typical results found on a C of A for this compound.

Table 2.1: Identification
TestMethodResultSpecification
Mass SpectrometryESI-MSConformsConsistent with the structure of this compound
¹H NMR Spectroscopy400 MHzConformsConsistent with the structure of this compound
Isotopic PurityMass Spectrometry≥ 98%≥ 98% Deuterium incorporation
Table 2.2: Purity and Assay
TestMethodResultSpecification
Chromatographic PurityHPLC99.8%≥ 98.0%
AssayHPLC (vs. Reference)99.5% (as is)98.0% - 102.0%
Residual SolventsGC-HS< 0.05%Meets USP <467> requirements
Water ContentKarl Fischer0.15%≤ 0.5%

Experimental Protocols

This section details the methodologies used to obtain the data presented in the C of A.

Mass Spectrometry (MS) for Identification and Isotopic Purity
  • Principle: Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source is typically used.

  • Procedure:

    • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

    • The solution is infused into the ESI source, where the analyte is ionized.

    • The mass spectrum is acquired in positive ion mode.

    • The observed m/z of the molecular ion ([M+H]⁺) is compared to the theoretical value. For this compound (C₂₆H₂₇D₄Cl₂N₅O₃), the expected monoisotopic mass is approximately 535.19.

    • The isotopic distribution is analyzed to confirm the incorporation of four deuterium atoms and to calculate the isotopic purity.

¹H NMR Spectroscopy for Structural Confirmation
  • Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical structure of the molecule. The absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Procedure:

    • A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • The ¹H NMR spectrum is acquired.

    • The chemical shifts, splitting patterns, and integrations of the observed peaks are compared to the known spectrum of non-deuterated Terconazole.

    • The absence of proton signals at the 2,2,6,6-positions of the piperazine ring confirms the successful deuteration at these sites.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay
  • Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the primary method for determining the purity of the reference standard and for assaying its content. A stability-indicating RP-HPLC method is often developed and validated for this purpose.[3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer).[3]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm[3]

    • Injection Volume: 10 µL

  • Procedure for Purity:

    • A solution of this compound is prepared at a suitable concentration.

    • The solution is injected into the HPLC system.

    • The chromatogram is recorded, and the area of the main peak and any impurity peaks are integrated.

    • The purity is calculated as the percentage of the main peak area relative to the total peak area.

  • Procedure for Assay:

    • A standard solution of a well-characterized Terconazole reference standard is prepared at a known concentration.

    • A sample solution of the this compound batch is prepared at approximately the same concentration.

    • Both solutions are injected into the HPLC system, and the peak areas are measured.

    • The assay of the this compound is calculated by comparing its peak area to that of the reference standard.

Visualizations

The following diagrams illustrate the workflow for generating a Certificate of Analysis and the logical process for batch release.

G cluster_0 Certificate of Analysis Workflow A Sample Receipt and Login B Analytical Testing A->B Assign Tests C Data Review and Verification B->C Raw Data D Certificate of Analysis Generation C->D Verified Data E Quality Assurance (QA) Approval D->E Draft C of A F F E->F Approved C of A

Caption: Workflow for the Generation of a Certificate of Analysis.

G cluster_1 Batch Release Logic Start C of A Results Available Identity Identity Confirmed? Start->Identity Purity Purity ≥ 98%? Identity->Purity Yes Reject Batch Rejected Identity->Reject No Assay Assay in Range? Purity->Assay Yes Purity->Reject No Release Batch Released Assay->Release Yes Assay->Reject No

References

Solubility Profile of Terconazole-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Terconazole-d4. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its parent compound, Terconazole, based on the principle that deuterium labeling has a negligible effect on physicochemical properties such as solubility. This compound, a stable isotope-labeled analog of the broad-spectrum triazole antifungal agent Terconazole, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies.

Core Executive Summary

Terconazole is characterized by its low aqueous solubility and higher solubility in organic solvents. It is practically insoluble in water at a neutral pH but shows increased solubility in the presence of organic acids.[1] The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and butanol.[2][3][4] This guide compiles the available quantitative and qualitative solubility data, presents a general experimental protocol for solubility determination, and provides a workflow for solubility analysis.

Quantitative Solubility Data

The following table summarizes the known solubility of Terconazole in various solvents. It is important to note that these values are for the non-deuterated form and should be considered a close approximation for this compound.

Solvent SystemConcentrationRemarksSource
Dimethyl Sulfoxide (DMSO)≥ 30 mg/mL (56.34 mM)Saturation unknown.[5]
Dimethyl Sulfoxide (DMSO)49 mg/mL (92.02 mM)Fresh DMSO recommended as moisture can reduce solubility.[6]
Dimethyl Sulfoxide (DMSO)~2 mg/mL[2]
Dimethylformamide (DMF)~5 mg/mL[2]
Ethanol~1 mg/mL[2]
ButanolSoluble[3][4]
WaterInsoluble[3][4]
WaterSubstantially insoluble at neutral pH[1]
Water0.0116 mg/mLPredicted value.[7]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLAqueous solutions are not recommended for storage for more than one day.[2]

Experimental Protocol: Determining this compound Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in a given solvent, a method commonly referred to as the shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid form)

  • Selected solvent(s) of interest

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent to ensure saturation is reached.

  • Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter to remove any remaining microparticulates. Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis: Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining and analyzing the solubility of a pharmaceutical compound like this compound.

G Workflow for Solubility Determination and Analysis A Compound and Solvent Selection B Preparation of Supersaturated Solution (Excess solid in solvent) A->B C Equilibration (Constant Temperature Shaking) B->C D Phase Separation (Centrifugation) C->D E Sample Collection and Filtration (Supernatant) D->E F Sample Dilution E->F G Quantitative Analysis (e.g., HPLC) F->G H Data Calculation and Reporting G->H

Caption: Workflow for determining the solubility of a compound.

Mechanism of Action: A Note on Terconazole

While not directly related to its solubility, understanding the mechanism of action of Terconazole provides context for its use. Terconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to increased membrane permeability and ultimately, inhibition of fungal growth.

The following diagram illustrates the simplified mechanism of action of Terconazole.

G Simplified Mechanism of Action of Terconazole Terconazole Terconazole CYP51 Fungal Cytochrome P450 14α-demethylase Terconazole->CYP51 Inhibits Ergosterol Ergosterol Synthesis CYP51->Ergosterol Catalyzes conversion of Lanosterol to Ergosterol Growth Fungal Growth Inhibition CYP51->Growth Disruption leads to Lanosterol Lanosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component Membrane->Growth Maintains

Caption: Terconazole's mechanism of action.

References

Terconazole as a Cytochrome P450 and P-glycoprotein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Azole antifungals are well-documented inhibitors of cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs. This inhibitory action is the primary cause of drug-drug interactions (DDIs) associated with this class of compounds. The triazole moiety in their structure binds to the heme iron of the CYP enzyme, leading to reversible, competitive inhibition.

Terconazole, like other azoles, is known to interact with these metabolic pathways. While specific in vitro IC50 values for Terconazole against individual CYP isoforms are not extensively detailed in publicly available literature, the class trend points towards significant inhibition of CYP3A4, the most abundant and important drug-metabolizing enzyme in humans. Itraconazole and ketoconazole, for instance, are potent inhibitors of CYP3A4.[1][2] Itraconazole, its metabolites, and other azoles like voriconazole have demonstrated potent inhibition of CYP3A4, CYP2C9, and CYP2C19.[3][4][5]

In addition to CYP enzymes, Terconazole has been shown to be an inhibitor of P-glycoprotein (P-gp), an important efflux transporter. P-gp plays a crucial role in drug absorption and distribution by pumping xenobiotics out of cells. Inhibition of P-gp can lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates, potentially enhancing their efficacy or toxicity.[1] Terconazole's P-gp inhibitory activity has been demonstrated to be substrate-specific.

Data Presentation: Inhibitory Activity of Terconazole and Related Azole Antifungals

The following table summarizes the available in vitro inhibition data for Terconazole and other commonly studied azole antifungals. This data is critical for predicting the potential for drug-drug interactions.

CompoundEnzyme/TransporterSystemSubstrateValue TypeValueReference
Itraconazole P-glycoprotein (P-gp)NIH-3T3-G185 cellsDaunorubicinIC50~2 µM[1]
Ketoconazole P-glycoprotein (P-gp)NIH-3T3-G185 cellsDaunorubicinIC50~6 µM[1]
Itraconazole CYP3A4Human Liver MicrosomesMidazolamKi (unbound)1.3 nM
Itraconazole Metabolites CYP3A4Human Liver MicrosomesMidazolamIC50 (unbound)0.4 - 7.0 nM
Miconazole CYP2C9Human Liver MicrosomesTolbutamideIC502.0 µM[3]
Voriconazole CYP2C9Human Liver Microsomes-Ki2.79 µM[5]
Voriconazole CYP2C19Human Liver Microsomes-Ki5.1 µM[5]
Voriconazole CYP3AHuman Liver Microsomes-Ki0.66 µM (competitive)[5]
Itraconazole Isomer D CYP3A4Human Liver MicrosomesTestosteroneKi0.022 µM
Itraconazole Isomers CYP2C19Human Liver Microsomes-IC5030 - 53 µM

Note: Specific IC50/Ki values for Terconazole inhibition of individual cytochrome P450 enzymes were not available in the reviewed search results. The data for other azole antifungals are provided for context regarding the inhibitory potential of this drug class.

Mandatory Visualizations

CYP3A4_Inhibition cluster_0 CYP3A4 Active Site Heme Heme Iron (Fe) Substrate CYP3A4 Substrate (e.g., Midazolam) Substrate->Heme Binding Blocked Metabolite Hydroxylated Metabolite Substrate->Metabolite Metabolism Terconazole Terconazole (Inhibitor) Terconazole->Heme Competitive Binding (via Triazole Ring)

Caption: Mechanism of competitive inhibition of CYP3A4 by Terconazole.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Matrix Biological Matrix (e.g., Microsomes, Plasma) Spike Spike with Terconazole-d4 (Internal Standard) Matrix->Spike Extract Protein Precipitation & Extraction Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC HPLC Separation (Analyte and IS co-elute) Evaporate->LC MS Mass Spectrometry (Detection by Mass) LC->MS Quant Quantification (Peak Area Ratio of Analyte to IS) MS->Quant

Caption: LC-MS/MS workflow using this compound as an internal standard.

Experimental Protocols

Protocol 1: CYP3A4 Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the concentration of Terconazole that inhibits 50% of CYP3A4 activity (in vitro IC50) using human liver microsomes.

1. Materials and Reagents:

  • Terconazole (inhibitor)

  • Midazolam (CYP3A4 probe substrate)

  • This compound (internal standard for potential analysis of Terconazole stability, if required)

  • Midazolam-d4 (internal standard for quantification of 1'-hydroxymidazolam)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with 0.1% formic acid (stopping solution)

  • 96-well plates, incubator, centrifuge

2. Methodology:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of Terconazole in a suitable organic solvent (e.g., DMSO, methanol) and create a series of dilutions to cover the expected IC50 range.

    • Prepare a stock solution of Midazolam in phosphate buffer.

    • Prepare internal standard solutions (Midazolam-d4) in methanol.

  • Incubation Procedure:

    • In a 96-well plate, add phosphate buffer.

    • Add the various concentrations of Terconazole solution to the appropriate wells. Include a vehicle control (no inhibitor).

    • Add Human Liver Microsomes to all wells to a final protein concentration of 0.2-0.5 mg/mL.

    • Add the CYP3A4 probe substrate, Midazolam, to all wells (at a concentration close to its Km for CYP3A4).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

    • Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding cold acetonitrile containing the internal standard (Midazolam-d4).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the formation of the metabolite (1'-hydroxymidazolam) relative to the internal standard (Midazolam-d4).

  • Data Analysis:

    • Calculate the percent inhibition of CYP3A4 activity for each Terconazole concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Terconazole concentration.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic equation).

CYP_Inhibition_Workflow Start Prepare Reagents: - Terconazole dilutions - Microsomes - Substrate (Midazolam) - NADPH Incubate Incubate Microsomes, Substrate & Terconazole at 37°C Start->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Incubate_Reaction Incubate at 37°C (Linear Reaction Time) Initiate->Incubate_Reaction Stop Terminate Reaction (Cold Acetonitrile + IS) Incubate_Reaction->Stop Process Centrifuge & Collect Supernatant Stop->Process Analyze LC-MS/MS Analysis (Quantify Metabolite) Process->Analyze Calculate Calculate % Inhibition vs. Control Analyze->Calculate Plot Plot Data & Determine IC50 Calculate->Plot

Caption: Workflow for a CYP inhibition (IC50) assay.

Protocol 2: Metabolic Stability Assay

This protocol outlines a method to assess the rate at which a test compound is metabolized by liver microsomes, using this compound as an internal standard for quantification.

1. Materials and Reagents:

  • Test Compound

  • This compound (internal standard)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (stopping solution)

  • 96-well plates, incubator, centrifuge

2. Methodology:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare the internal standard solution (this compound) in acetonitrile.

  • Incubation Procedure:

    • Prepare a master mix of phosphate buffer and Human Liver Microsomes (e.g., 0.5 mg/mL final protein concentration).

    • Add the test compound to the master mix at a final concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reactions by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a separate well containing cold acetonitrile with this compound to stop the reaction.

    • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Analysis:

    • Once all time points are collected, centrifuge the plate.

    • Transfer the supernatant for LC-MS/MS analysis.

    • Quantify the remaining percentage of the parent test compound at each time point by comparing its peak area to that of the internal standard, this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula based on the experimental conditions.

References

An In-depth Technical Guide on the Safety and Handling of Terconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Classification

Terconazole is classified as a hazardous substance. Researchers must be aware of its potential health effects. The substance is labeled according to the Globally Harmonized System (GHS) with the following classifications:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Chronic Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[2][3]

GHS Hazard Pictograms:

  • GHS07 (Exclamation Mark)[2]

  • GHS08 (Health Hazard)

Signal Word: Warning

Quantitative Safety and Stability Data

The following tables summarize the available quantitative data for Terconazole.

Table 1: Toxicological Data
ParameterValueSpeciesRouteReference
Acute Toxicity Estimate (ATE)500 mg/kg-Oral
No-Observed-Teratogenicity-Level40 mg/kg/dayRatOral[4][5]
No-Observed-Teratogenicity-Level20 mg/kg/dayRabbitOral[4]
No Impairment of Fertility Level40 mg/kg/dayRatOral[4][5]
Table 2: Physical and Chemical Properties
PropertyValueReference
Purity ≥98%[1]
UV/Vis Maximum Absorption (λmax) 246 nm[1]
Appearance Crystalline solid[1]
Boiling Point Undetermined[2]
Flash Point Not applicable[2]
Solubility in Ethanol ~1 mg/ml[1]
Solubility in DMSO ~2 mg/ml[1]
Solubility in Dimethyl Formamide (DMF) ~5 mg/ml[1]
Table 3: Storage and Stability
ConditionRecommendationStabilityReference
Storage Temperature -20°C≥4 years[1]
Aqueous Solution Storage Not recommended for more than one day-[1]
General Storage Store in a well-ventilated, dry place in a tightly closed container.[3]Stable under normal conditions.[3]

Experimental Protocols and Handling

Detailed experimental safety protocols are proprietary. However, based on the available safety data, a standard workflow for handling Terconazole-d4 in a research setting can be established.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Wear eye and face protection.

  • Body Protection: Wear protective clothing.

Engineering Controls
  • Ventilation: Use only outdoors or in a well-ventilated area. Both local exhaust and general room ventilation are typically required.[3]

Safe Handling Practices
  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.

  • Keep away from sources of ignition and take precautionary measures against static discharge.[2]

  • Avoid prolonged or repeated exposure.[2]

Emergency and First Aid Procedures

First Aid Measures
  • Ingestion: If swallowed, immediately call a doctor or poison control center.[2] Rinse mouth.

  • Skin Contact: Immediately wash with water and soap and rinse thoroughly.[2] If skin irritation persists, call a physician.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[3]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. In case of unconsciousness, place the patient in a stable side position for transportation.[2]

Spill and Disposal Procedures
  • Spill Containment: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[3]

  • Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Visualized Workflows and logical Relationships

The following diagrams illustrate key processes for handling and responding to incidents involving this compound.

G prep Preparation - Review SDS - Obtain Special Instructions ppe Don Personal Protective Equipment (PPE) - Gloves, Lab Coat, Eye Protection prep->ppe Step 1 handling Chemical Handling in Ventilated Area - Weighing & Solution Prep - Avoid Dust/Aerosol Generation ppe->handling Step 2 use Experimental Use - Follow Protocol handling->use Step 3 cleanup Post-Experiment Cleanup - Decontaminate Surfaces - Wash Hands Thoroughly use->cleanup Step 4 disposal Waste Disposal - Segregate Hazardous Waste - Dispose per Regulations cleanup->disposal Step 5

Caption: Experimental Workflow for Safe Handling.

G exposure Exposure Event Occurs (Skin, Eye, Inhalation, Ingestion) skin_contact Skin Contact: Immediately wash with soap & water. exposure->skin_contact eye_contact Eye Contact: Rinse with water for 15+ mins. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Call Poison Center/Doctor. exposure->ingestion assess Assess Severity Are symptoms persisting? skin_contact->assess eye_contact->assess inhalation->assess seek_medical Seek Immediate Medical Attention ingestion->seek_medical assess->seek_medical Yes monitor Monitor for delayed symptoms. Report incident. assess->monitor No

References

Methodological & Application

Application Notes and Protocols for Terconazole Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terconazole is a triazole antifungal agent used for the treatment of vulvovaginal candidiasis. Accurate quantification of terconazole in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the sample preparation of terconazole in plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are commonly employed for the extraction of azole antifungals from biological matrices.

Physicochemical Properties of Terconazole (for method development consideration)

While specific experimental data for terconazole sample preparation is not abundantly available in the provided search results, the methodologies can be adapted from those used for other azole antifungals with similar chemical properties.

I. Protein Precipitation (PPT)

Application Note

Protein precipitation is a rapid and straightforward method for sample preparation. It involves the addition of a water-miscible organic solvent, an acid, or a salt to the plasma sample to denature and precipitate plasma proteins.[1][2][3] This technique is often favored in high-throughput settings due to its simplicity and speed. Acetonitrile is a commonly used solvent that results in efficient protein removal.[1]

Advantages:

  • Fast and simple procedure.

  • Requires minimal method development.

  • Suitable for high-throughput analysis.

Disadvantages:

  • May result in less clean extracts compared to LLE and SPE.

  • Potential for ion suppression or enhancement in LC-MS/MS analysis (matrix effects).

  • Analyte may be co-precipitated with the proteins.

Experimental Protocol: Protein Precipitation

1. Materials:

  • Blank plasma

  • Terconazole standard stock solution

  • Internal Standard (IS) stock solution (e.g., a structurally similar azole antifungal like ketoconazole or a stable isotope-labeled terconazole)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Centrifuge

2. Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins. The ratio of solvent to plasma can be optimized, with 3:1 (v/v) being a common starting point.[2]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Inject an aliquot of the clear supernatant into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation

PPT_Workflow plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt_solvent Add Acetonitrile (300 µL) is->ppt_solvent vortex1 Vortex (1 min) ppt_solvent->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze LLE_Workflow plasma Plasma Sample (500 µL) is Add Internal Standard plasma->is alkalize Alkalize (e.g., 0.1M NaOH) is->alkalize lle_solvent Add Extraction Solvent (2 mL) alkalize->lle_solvent vortex1 Vortex (5 min) lle_solvent->vortex1 centrifuge Centrifuge (4,000 x g, 10 min) vortex1->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe SPE Cartridge Steps plasma Plasma Sample + Internal Standard pretreat Pretreat (e.g., acidify) plasma->pretreat load 2. Load Sample pretreat->load condition 1. Condition (Methanol, Water) condition->load wash 3. Wash (Water, 5% MeOH) load->wash elute 4. Elute (Methanol) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Note: Quantification of Terconazole in Tissue Samples using a Validated LC-MS/MS Method with Terconazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of Terconazole in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Terconazole-d4, to ensure high accuracy and precision.

Introduction

Terconazole is a triazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1] Understanding its distribution and concentration in various tissues is crucial for preclinical and clinical drug development, enabling the assessment of efficacy and potential toxicity. This application note describes a robust and sensitive LC-MS/MS method for the quantification of Terconazole in tissue homogenates. The use of this compound as an internal standard (IS) corrects for variability during sample preparation and analysis, leading to reliable quantitative results. The protocol covers tissue homogenization, protein precipitation for sample cleanup, and optimized LC-MS/MS parameters.

Experimental

Materials and Reagents
  • Terconazole analytical standard (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control tissue matrix (e.g., liver, kidney, lung) from an un-dosed source.

LC-MS/MS Instrumentation
  • Liquid Chromatograph: A UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Terconazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Terconazole primary stock with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with acetonitrile. This solution will be used for protein precipitation.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank tissue homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Detailed Experimental Protocol

Tissue Sample Homogenization
  • Accurately weigh approximately 100 mg of frozen tissue into a 2 mL homogenization tube containing ceramic or stainless steel beads.

  • Add 400 µL of ice-cold deionized water to achieve a 1:4 (w/v) tissue-to-liquid ratio.[2]

  • Homogenize the tissue using a bead beater homogenizer (e.g., 2 cycles of 30 seconds at 5000 rpm), ensuring the sample remains cold by placing it on ice between cycles.[3][4]

  • Centrifuge the resulting homogenate at 14,000 x g for 10 minutes at 4°C to pellet any remaining cellular debris.[5]

  • Collect the supernatant (tissue homogenate) for the extraction procedure.

Sample Extraction (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 50 µL of the tissue homogenate supernatant.

  • Add 200 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile). Using acetonitrile as the precipitation solvent is a common and effective technique.[6][7][8]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to an LC-MS vial.

  • Dilute the supernatant with 150 µL of deionized water containing 0.1% formic acid to ensure compatibility with the mobile phase.

  • Cap the vial and vortex briefly before placing it in the autosampler for analysis.

LC-MS/MS Analysis
  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) %B
      0.0 10
      0.5 10
      2.5 95
      3.0 95
      3.1 10

      | 4.0 | 10 |

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • The following MRM transitions are proposed based on the molecular weights of Terconazole (532.46 g/mol ) and this compound.[9][] Final values for collision energy (CE) and other parameters should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)
Terconazole532.2159.110035
This compound536.2159.110035

Data Presentation

The following tables represent expected data for a validated method.

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Weighting
Terconazole1 - 1000> 0.9951/x²
Table 2: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (%CV) (n=6)Inter-day Accuracy (%) (3 runs)Inter-day Precision (%CV) (3 runs)
LLOQ195.0 - 105.0< 15.094.0 - 106.0< 15.0
Low QC396.5 - 103.2< 10.095.5 - 104.5< 10.0
Mid QC10098.1 - 101.5< 8.097.0 - 102.0< 8.0
High QC80097.5 - 102.3< 7.596.8 - 103.1< 7.5

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis tissue 1. Weigh Tissue Sample (~100 mg) homogenize 2. Add Water & Homogenize (1:4 w/v) tissue->homogenize centrifuge1 3. Centrifuge Homogenate homogenize->centrifuge1 supernatant1 4. Collect Supernatant centrifuge1->supernatant1 precipitate 5. Protein Precipitation (Add Acetonitrile with IS) supernatant1->precipitate centrifuge2 6. Centrifuge precipitate->centrifuge2 supernatant2 7. Collect & Dilute Supernatant centrifuge2->supernatant2 vial 8. Transfer to LC-MS Vial supernatant2->vial lcms 9. LC-MS/MS Analysis vial->lcms data 10. Data Processing & Quantification lcms->data

Caption: Workflow for Terconazole quantification in tissue.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Terconazole in tissue samples. The protocol, which includes tissue homogenization followed by a straightforward protein precipitation step, is suitable for supporting pharmacokinetic and toxicokinetic studies in a drug development setting. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method can be readily implemented in bioanalytical laboratories with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for Pharmacokinetic Studies of Terconazole using Terconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Terconazole-d4 as an internal standard in pharmacokinetic (PK) studies of Terconazole. The information is intended to guide researchers in the development and validation of bioanalytical methods for the accurate quantification of Terconazole in biological matrices.

Introduction

Terconazole is a triazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1][2][3] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards, such as this compound, are essential for robust and reliable quantification of drug concentrations in biological samples by mass spectrometry.[4][5] The use of a deuterated internal standard minimizes variability introduced during sample preparation and analysis, leading to more accurate and precise pharmacokinetic data.[4][6]

Physicochemical Properties of Terconazole
PropertyValueReference
Chemical FormulaC₂₆H₃₁Cl₂N₅O₃[7]
Molecular Weight532.47 g/mol [7][8]
AppearanceWhite to almost white powder[8][9]
SolubilityInsoluble in water; sparingly soluble in ethanol; soluble in butanol[8][9]
Pharmacokinetic Parameters of Terconazole

Following intravaginal administration, a small amount of Terconazole is absorbed systemically.[7] The drug is highly protein-bound (approximately 94.9%) and is extensively metabolized.[1][2] The primary routes of elimination are renal and fecal.[1][2][10]

ParameterValueReference
Systemic Absorption (intravaginal)5-16%[7][9]
Protein Binding94.9%[1][2]
Half-life (oral administration)6.9 hours (range 4.0-11.3 hours)[1][2][10]
MetabolismExtensive; oxidative N- and O-dealkylation, dioxolane ring cleavage, and conjugation[1]
ExcretionRenal (32-56%) and Fecal (47-52%)[1][2][10]

Experimental Protocols

Bioanalytical Method for Terconazole Quantification in Human Plasma using LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Terconazole in human plasma, utilizing this compound as an internal standard.

2.1.1. Materials and Reagents

  • Terconazole reference standard

  • This compound (internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • 96-well plates or microcentrifuge tubes

2.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

2.1.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Terconazole and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Terconazole stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound (internal standard) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

2.1.4. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate or microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (containing this compound) in acetonitrile.

  • Vortex the plate/tubes for 5 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

2.1.5. LC-MS/MS Conditions

ParameterCondition
LC System
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Terconazole)m/z 532.2 → 490.2*
MRM Transition (this compound)m/z 536.2 → 494.2**
Collision EnergyOptimized for specific instrument
Dwell Time100 ms

*Note: The mass transition for Terconazole is based on its molecular weight and likely fragmentation pattern. This should be optimized during method development. **Note: The mass transition for this compound is predicted based on a +4 Da shift from the unlabeled compound. The exact product ion should be confirmed experimentally.

2.1.6. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, post-preparative)

Protocol for a Pharmacokinetic Study of Terconazole

This protocol provides a general framework for a single-dose pharmacokinetic study of Terconazole in healthy human volunteers. The study design and procedures should be approved by an Institutional Review Board (IRB) or Ethics Committee.

2.2.1. Study Design

  • Design: Open-label, single-dose study.

  • Subjects: Healthy adult female volunteers.

  • Treatment: A single intravaginal dose of Terconazole (e.g., 0.8% cream, 5 g).

2.2.2. Study Procedures

  • Screening: Screen subjects for eligibility based on inclusion/exclusion criteria.

  • Dosing: Administer a single dose of Terconazole to each subject.

  • Blood Sampling: Collect venous blood samples (e.g., 5 mL into K₂EDTA tubes) at the following time points: pre-dose (0 h), and at 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma Processing: Centrifuge blood samples at 3000 rpm for 10 minutes at 4 °C to separate plasma.

  • Sample Storage: Store plasma samples at -80 °C until analysis.

  • Bioanalysis: Analyze plasma samples for Terconazole concentrations using the validated LC-MS/MS method described in section 2.1.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) from the plasma concentration-time data using appropriate software.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Sample Plasma Sample Add IS (this compound) in Acetonitrile Add IS (this compound) in Acetonitrile Plasma Sample->Add IS (this compound) in Acetonitrile Vortex Vortex Add IS (this compound) in Acetonitrile->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Supernatant Centrifuge->Supernatant HPLC/UHPLC HPLC/UHPLC Supernatant->HPLC/UHPLC Mass Spectrometer Mass Spectrometer HPLC/UHPLC->Mass Spectrometer Quantification Quantification Mass Spectrometer->Quantification PK Analysis PK Analysis Quantification->PK Analysis

Caption: Experimental workflow for Terconazole quantification.

G Terconazole Terconazole Inhibition of Cytochrome P450 14α-demethylase Inhibition of Cytochrome P450 14α-demethylase Terconazole->Inhibition of Cytochrome P450 14α-demethylase Decreased Ergosterol Synthesis Decreased Ergosterol Synthesis Inhibition of Cytochrome P450 14α-demethylase->Decreased Ergosterol Synthesis Disruption of Fungal Cell Membrane Disruption of Fungal Cell Membrane Decreased Ergosterol Synthesis->Disruption of Fungal Cell Membrane Antifungal Effect Antifungal Effect Disruption of Fungal Cell Membrane->Antifungal Effect

Caption: Mechanism of action of Terconazole.

References

Application Note: Quantification of Terconazole in Human Urine Using a Validated LC-MS/MS Method with Terconazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Terconazole in human urine. The method utilizes solid-phase extraction (SPE) for sample clean-up and Terconazole-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug monitoring, and clinical research.

Introduction

Terconazole is a broad-spectrum triazole antifungal agent used for the treatment of vulvovaginal candidiasis. Accurate quantification of Terconazole in biological matrices like urine is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The use of a stable isotope-labeled internal standard, this compound, minimizes the variability introduced during sample preparation and analysis, leading to highly reliable results. This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation.

Experimental Protocols

Materials and Reagents
  • Terconazole certified reference standard

  • This compound certified reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • Liquid chromatograph (e.g., Shimadzu, Agilent, Waters)

  • Tandem mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Positive pressure manifold for SPE

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions: Prepare individual stock solutions of Terconazole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Terconazole stock solution with methanol:water (1:1, v/v) to create working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the Terconazole working standard solutions and the internal standard working solution into drug-free human urine to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To a 1 mL aliquot of urine sample, calibration standard, or QC sample, add 20 µL of the internal standard working solution (100 ng/mL this compound). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C

Mass Spectrometry (MS/MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Terconazole) m/z 532.2 → 490.2
MRM Transition (this compound) m/z 536.2 → 494.2
Collision Energy Optimized for specific instrument
Ion Source Temp. 500°C

Method Validation Data

Linearity and Range
AnalyteCalibration Range (ng/mL)
Terconazole1 - 1000> 0.995
Precision and Accuracy
QC LevelConcentration (ng/mL)Precision (%CV)Accuracy (%)
Low5< 1585 - 115
Medium50< 1585 - 115
High800< 1585 - 115
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low5> 8090 - 110
High800> 8090 - 110
Limits of Detection and Quantification
ParameterValue (ng/mL)
Limit of Detection (LOD) 0.5
Limit of Quantification (LOQ) 1.0

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample add_is Add this compound (IS) urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_acquisition Data Acquisition lc_ms->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Figure 1. Experimental workflow for the quantification of Terconazole in urine.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation urine Urine Sample (contains Terconazole) spe Solid-Phase Extraction urine->spe is This compound (Internal Standard) is->spe lc Liquid Chromatography (Separation) spe->lc ms Mass Spectrometry (Detection & Quantification) lc->ms terconazole_peak Terconazole Peak Area ms->terconazole_peak is_peak This compound Peak Area ms->is_peak ratio Peak Area Ratio (Terconazole / this compound) terconazole_peak->ratio is_peak->ratio concentration Terconazole Concentration ratio->concentration

Figure 2. Logical relationship of the analytical method.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Terconazole in human urine. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for pharmacokinetic studies and therapeutic drug monitoring. The validation data demonstrates that the method meets the typical requirements for bioanalytical method validation.

Application Note: Therapeutic Drug Monitoring of Terconazole using a Validated LC-MS/MS Method with Terconazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Terconazole in human plasma. The assay utilizes Terconazole-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM). Sample preparation is streamlined using a simple protein precipitation technique. The method is designed for researchers, scientists, and drug development professionals requiring reliable quantification of Terconazole in a clinical research setting.

Introduction

Terconazole is a triazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1] Like other triazoles, Terconazole inhibits the fungal cytochrome P450 enzyme 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] Depletion of ergosterol disrupts membrane integrity and function, leading to the inhibition of fungal growth.[2] Therapeutic drug monitoring of antifungal agents can be beneficial in optimizing treatment efficacy and minimizing toxicity. A highly selective and sensitive analytical method is crucial for accurate TDM. LC-MS/MS is the preferred method for bioanalysis due to its high specificity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical as it co-elutes with the analyte and effectively compensates for variations in sample preparation, chromatography, and ionization, thereby improving the robustness and reliability of the assay.

Principle of the Method

This method involves the extraction of Terconazole and the internal standard (this compound) from human plasma via protein precipitation with acetonitrile. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive mode. Quantification is performed using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both Terconazole and this compound.

Materials and Reagents

  • Terconazole analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade methanol

  • LC-MS/MS grade water

  • Formic acid (≥98%)

  • Control human plasma (K2EDTA)

Instrumentation

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Terconazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Terconazole stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Curve and Quality Control Samples: Spike control human plasma with the appropriate working standard solutions to prepare CCs and QCs at various concentrations.

Sample Preparation
  • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Method
ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 30% B and equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Method
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 4500 V
Temperature 500°C
Collision Gas Nitrogen

Table 1: MRM Transitions and Parameters Note: The product ion for this compound is hypothetical and should be optimized during method development. It is assumed that the fragmentation pattern is similar to the unlabeled compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Terconazole532.2125.135
This compound (IS)536.2125.135

Method Validation and Results

The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[3][4]

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.

Table 2: Calibration Curve Details

AnalyteConcentration Range (ng/mL)Regression ModelWeightingMean r²
Terconazole1 - 500Linear1/x²>0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 3: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV, n=6)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV, n=18)Inter-Day Accuracy (%Bias)
LLOQ1≤ 8.5± 7.0≤ 9.2± 6.5
LQC3≤ 6.8± 5.5≤ 7.5± 5.0
MQC100≤ 5.1± 4.2≤ 6.0± 4.8
HQC400≤ 4.5± 3.8≤ 5.3± 4.1
Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The results indicated minimal matrix effects and consistent recovery.

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)
LQC392.598.1
MQC10094.1101.3
HQC40093.799.5
Stability

The stability of Terconazole in human plasma was evaluated under various conditions. The results demonstrated that Terconazole is stable under the tested conditions.

Table 5: Stability of Terconazole in Human Plasma

Stability ConditionDurationStability (% of Nominal)
Bench-top (Room Temperature)6 hours95.8 - 103.2
Freeze-Thaw Cycles3 cycles96.5 - 104.1
Long-term (-80°C)90 days94.7 - 102.8
Post-preparative (Autosampler at 10°C)24 hours97.1 - 101.9

Visualizations

Terconazole_Mechanism Mechanism of Action of Terconazole Lanosterol Lanosterol Enzyme 14-alpha-demethylase (Fungal Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains FungalGrowth Fungal Growth Inhibition FungalCellMembrane->FungalGrowth Terconazole Terconazole Terconazole->Enzyme Inhibits Enzyme->Ergosterol Synthesis

Caption: Mechanism of action of Terconazole.

TDM_Workflow LC-MS/MS Workflow for Terconazole TDM cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) IS_Addition Add Internal Standard (this compound in ACN) Plasma->IS_Addition Precipitation Protein Precipitation (Vortex & Centrifuge) IS_Addition->Precipitation Supernatant Transfer Supernatant Precipitation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometry Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

References

Application Note: Reconstitution of Lyophilized Terconazole-d4 Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terconazole is a broad-spectrum triazole antifungal agent used for the treatment of vulvovaginal candidiasis.[1] Its mechanism of action involves the inhibition of fungal cytochrome P-450, which disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane.[2][3] Terconazole-d4 is a deuterium-labeled version of Terconazole, where four hydrogen atoms on the piperazine ring have been replaced with deuterium.[4] This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies, such as mass spectrometry-based assays, by allowing for precise measurement of the parent drug in complex biological matrices.[5]

Lyophilization, or freeze-drying, is a process used to enhance the stability and extend the shelf-life of chemical standards like this compound.[6] This application note provides a detailed protocol for the proper reconstitution of lyophilized this compound to ensure its integrity and concentration accuracy for use in research and drug development applications.

Applications

Deuterium-labeled standards are crucial in modern pharmaceutical analysis.[5] this compound is primarily used as an internal standard in:

  • Pharmacokinetic (PK) and toxicokinetic (TK) studies.

  • Bioequivalence and bioavailability studies.

  • Metabolism (ADME) studies.[5]

  • Quantitative analysis of Terconazole in biological fluids (e.g., plasma, urine) and tissue samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical and Physical Properties

The properties of Terconazole are essential for determining the appropriate solvent and storage conditions.

PropertyValue
Chemical Formula C₂₆H₂₇D₄Cl₂N₅O₃
Molecular Weight 536.5 g/mol (approx. 535.206 for specific isotope)[4]
Unlabeled CAS Number 67915-31-5[4][7]
Deuterated CAS Number 1398065-50-3[4]
Appearance White to off-white crystalline solid or powder[7][8]
Melting Point ~126.3 °C[2][8]
Storage Temperature -20°C for long-term stability[7]
Purity Typically ≥98%[7]

Solubility Data

Proper solvent selection is critical for complete reconstitution. The following table summarizes the solubility of non-deuterated Terconazole, which is expected to be nearly identical for this compound.

SolventApproximate SolubilityNotes
Dimethylformamide (DMF) ~5 mg/mLRecommended as the initial solvent, especially for preparing aqueous solutions.[7]
Dimethyl Sulfoxide (DMSO) ~2 mg/mLAn alternative organic solvent.[7][8]
Ethanol ~1 mg/mLSoluble, but to a lesser extent than DMF or DMSO.[7]
Aqueous Buffers Sparingly solubleDirect reconstitution in aqueous buffers is not recommended.[7]
1:1 DMF:PBS (pH 7.2) ~0.5 mg/mLFor aqueous working solutions, first dissolve in DMF, then dilute with the buffer. Do not store aqueous solutions for more than one day.[7]

Experimental Protocols

1. Protocol for Reconstitution of this compound Stock Solution (in Organic Solvent)

This protocol outlines the steps to reconstitute lyophilized this compound to a precise concentration for use as a primary stock solution.

Materials and Equipment:

  • Lyophilized this compound vial

  • Appropriate organic solvent (e.g., HPLC-grade DMF or DMSO)

  • Calibrated volumetric flask (Class A)

  • Calibrated positive displacement pipette or gas-tight syringe

  • Vortex mixer

  • Analytical balance (if starting from a pre-weighed solid)

  • Inert gas (e.g., Argon or Nitrogen)

  • Cryogenic storage vials

Methodology:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture inside the cold vial, which can compromise the standard's integrity.[9]

  • Solvent Addition: Carefully unseal the vial. Using a calibrated pipette or syringe, add the pre-calculated volume of the chosen organic solvent (e.g., DMF) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Reseal the vial and vortex gently for approximately 1-2 minutes until the lyophilized powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Inert Gas Purge: To enhance stability, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing tightly.[7] This displaces oxygen and reduces the risk of oxidative degradation.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, reconstitution date, and expiration date. Store the stock solution at -20°C or as recommended by the manufacturer.

Reconstitution_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Final Steps & Storage start Start: Lyophilized This compound Vial equilibrate Equilibrate Vial to Room Temperature start->equilibrate calc Calculate Solvent Volume for Target Concentration equilibrate->calc add_solvent Add Calculated Volume of Organic Solvent (e.g., DMF) calc->add_solvent dissolve Vortex to Ensure Complete Dissolution add_solvent->dissolve inspect Visually Inspect for Particulates dissolve->inspect inspect->dissolve Particulates Present purge Purge Headspace with Inert Gas inspect->purge Clear Solution store Store at -20°C in a Labeled Cryovial purge->store end End: Reconstituted Stock Solution store->end QC_Logic cluster_qc Quality Control Checks recon_sol Reconstituted This compound Stock Solution conc_check Concentration Verification (UV-Vis @ 246 nm) recon_sol->conc_check purity_check Purity & Identity Check (LC-MS Analysis) recon_sol->purity_check doc_check Documentation Review (GLP Compliance) recon_sol->doc_check decision Does Standard Meet All Specifications? conc_check->decision purity_check->decision doc_check->decision pass PASS: Ready for Use in Assays decision->pass Yes fail FAIL: Discard and Re-prepare Standard decision->fail No

References

Application Notes and Protocols for the Accurate Determination of Terconazole-d4 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The SIL-IS compensates for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results. Terconazole-d4, a deuterated analog of the antifungal drug Terconazole, is an ideal internal standard for the quantification of Terconazole in biological matrices.

A critical parameter in the development of a reliable bioanalytical method is the selection of the appropriate concentration of the internal standard. This document provides a detailed protocol and experimental workflow for determining the optimal concentration of this compound for the quantitative analysis of Terconazole in biological samples.

Physicochemical Properties of Terconazole

Understanding the physicochemical properties of the analyte is crucial for method development.

PropertyValueReference
Molecular FormulaC₂₆H₃₁Cl₂N₅O₃N/A
Molecular Weight532.47 g/mol N/A
Melting Point126.3 °CN/A
LogP4.5N/A

Principle of Internal Standard Concentration Selection

The concentration of the internal standard should be high enough to provide a stable and reproducible signal, but not so high that it saturates the detector or introduces significant isotopic crosstalk with the analyte. A widely accepted practice in bioanalytical method development is to set the internal standard concentration at a level that is approximately one-third to one-half of the Upper Limit of Quantification (ULOQ) of the analyte in the calibration curve.

This approach ensures that the internal standard response is in a similar range to the analyte response across a significant portion of the calibration curve, leading to a more reliable analyte-to-internal standard peak area ratio.

Experimental Protocol: Determining the Optimal this compound Concentration

This protocol outlines the steps to establish the calibration range for Terconazole and subsequently determine the appropriate concentration for the this compound internal standard.

Materials and Reagents
  • Terconazole reference standard

  • This compound internal standard

  • Control biological matrix (e.g., human plasma)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Standard laboratory glassware and consumables

Preparation of Stock and Working Solutions
  • Terconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Terconazole reference standard in methanol.

  • Terconazole Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to create calibration standards.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • This compound Spiking Solutions: Prepare a series of spiking solutions of this compound at various concentrations (e.g., 50, 100, 200, 500 ng/mL) by diluting the stock solution with methanol:water (1:1, v/v).

Establishment of the Terconazole Calibration Curve
  • Spike Calibration Standards: Spike a known volume of the control biological matrix with the Terconazole working solutions to create a calibration curve with a series of concentrations. Based on typical LC-MS/MS sensitivity for similar compounds, a suggested starting range for Terconazole in plasma is 1 ng/mL to 500 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each calibration standard, add a fixed volume (e.g., 20 µL) of one of the this compound spiking solutions.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Analyze the prepared samples using a suitable LC-MS/MS method. The specific parameters will need to be optimized for the instrument used.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of Terconazole to this compound against the nominal concentration of Terconazole. The curve should be linear with a correlation coefficient (r²) > 0.99. The highest concentration that meets the acceptance criteria for accuracy and precision will be the ULOQ.

Selection of the Optimal this compound Concentration
  • Evaluate Internal Standard Response: Examine the peak area of this compound across all calibration standards and quality control (QC) samples for each of the tested spiking concentrations. The ideal concentration will result in a consistent and reproducible peak area across the entire analytical run.

  • Assess Analyte-to-IS Ratio: Calculate the analyte-to-internal standard peak area ratio for each calibration level. The chosen this compound concentration should provide a ratio that is not excessively high or low, particularly at the Lower Limit of Quantification (LLOQ) and ULOQ.

  • Final Concentration Selection: Based on the evaluation, select the this compound concentration that provides the most stable signal and optimal analyte-to-IS ratio. For a ULOQ of 500 ng/mL for Terconazole, a this compound concentration in the range of 150-250 ng/mL is expected to be optimal. A concentration of 200 ng/mL is a logical starting point for final method validation.

Data Presentation

Table 1: Example Terconazole Calibration Curve Data

Nominal Terconazole Conc. (ng/mL)Terconazole Peak AreaThis compound Peak Area (at 200 ng/mL)Peak Area Ratio (Analyte/IS)
1 (LLOQ)5,2301,510,0000.0035
525,9001,495,0000.0173
25135,0001,520,0000.0888
100542,0001,505,0000.3601
2501,360,0001,515,0000.8977
500 (ULOQ)2,750,0001,500,0001.8333

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_cal Calibration Curve Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing stock_analyte Terconazole Stock (1 mg/mL) work_analyte Terconazole Working Standards stock_analyte->work_analyte stock_is This compound Stock (1 mg/mL) work_is This compound Spiking Solutions stock_is->work_is spike_matrix Spike Control Matrix with Terconazole Working Standards work_analyte->spike_matrix add_is Add this compound Spiking Solution work_is->add_is spike_matrix->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms process Data Processing & Ratio Calculation lcms->process select Select Optimal IS Concentration process->select

Caption: Workflow for determining the optimal this compound concentration.

Logic_Diagram uloq Establish Analyte ULOQ is_conc Select IS Concentration (1/3 to 1/2 of ULOQ) uloq->is_conc stable_signal Stable IS Signal Across Run? is_conc->stable_signal optimal_ratio Optimal Analyte/IS Ratio? stable_signal->optimal_ratio Yes adjust_conc Adjust IS Concentration stable_signal->adjust_conc No final_conc Final Validated IS Concentration optimal_ratio->final_conc Yes optimal_ratio->adjust_conc No adjust_conc->is_conc

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects on Terconazole-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantification of Terconazole-d4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2][3] In the quantification of this compound, a deuterated internal standard, matrix effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This interference can compromise the accuracy and precision of the quantification of the target analyte, Terconazole, as it relies on the consistent response of the internal standard for accurate calculations.[4] When the matrix effect is not consistent for both the analyte and its deuterated internal standard, the reliability of the results can be significantly affected.[5]

Q2: I'm observing significant variability in my this compound signal, even though it's an internal standard. What could be the cause?

A: Significant signal variability in a deuterated internal standard like this compound is a strong indication of matrix effects. While deuterated internal standards are designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression or enhancement can still cause inconsistent signal intensity.[4] This variability can also stem from inconsistent sample cleanup, leading to fluctuating levels of interfering compounds in each sample. Another possibility is that the concentration of the internal standard is too low, making it more susceptible to background noise and matrix interference.

Q3: How does the choice of sample preparation method affect the severity of matrix effects on this compound?

A: The sample preparation method is a critical factor in mitigating matrix effects. A more thorough cleanup procedure will remove a greater amount of interfering matrix components.[1] Below is a comparison of common techniques:

Sample Preparation MethodEffectiveness in Removing Matrix ComponentsPotential for this compound Recovery Issues
Protein Precipitation (PPT) Low to ModerateHigh recovery, but minimal removal of matrix components, especially phospholipids.[1][6]
Liquid-Liquid Extraction (LLE) Moderate to HighGood recovery with better matrix removal than PPT.
Solid-Phase Extraction (SPE) HighExcellent matrix removal, but requires careful method development to ensure optimal recovery of this compound.[1][6]

As indicated in the table, while Protein Precipitation is a simple and rapid method, it is often inadequate for complex matrices and can result in significant matrix effects.[1][6] Solid-Phase Extraction, when properly optimized, provides the most effective removal of matrix interferences.[1][6]

Troubleshooting Guides

Problem 1: I am observing significant ion suppression for this compound in my plasma samples.

Troubleshooting Steps:

  • Enhance Sample Preparation: If you are currently using Protein Precipitation, consider switching to a more robust method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). These techniques are more effective at removing phospholipids and other interfering components from plasma that are known to cause ion suppression.[1][6]

  • Optimize Chromatographic Separation:

    • Adjust the Gradient: A longer, shallower gradient can improve the separation of this compound from co-eluting matrix components.

    • Evaluate Column Chemistry: Consider using a different stationary phase. A column with a different selectivity, such as a phenyl-hexyl instead of a standard C18, might resolve the analyte from the interfering compounds.

    • Utilize a Diverter Valve: Program a diverter valve to direct the early-eluting, highly polar matrix components to waste, allowing only the chromatographic region containing this compound to enter the mass spectrometer.

  • Refine Mass Spectrometer Parameters:

    • Optimize Ion Source Conditions: Re-optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows, and temperature, in the presence of the matrix to potentially enhance the ionization of this compound.[7]

    • Verify MRM Transitions: Ensure that there are no isobaric interferences from matrix components in the selected multiple reaction monitoring (MRM) transition for this compound.

Workflow for Investigating Ion Suppression

cluster_0 Troubleshooting Ion Suppression for this compound start Significant Ion Suppression Observed eval_prep Evaluate Sample Preparation (e.g., currently using PPT) start->eval_prep switch_prep Switch to LLE or SPE eval_prep->switch_prep Yes optimize_chrom Optimize Chromatography eval_prep->optimize_chrom No switch_prep->optimize_chrom change_gradient Increase Gradient Time optimize_chrom->change_gradient Gradient change_column Test Different Column Chemistry optimize_chrom->change_column Selectivity use_diverter Implement Diverter Valve optimize_chrom->use_diverter Flow optimize_ms Optimize MS Parameters change_gradient->optimize_ms change_column->optimize_ms use_diverter->optimize_ms optimize_source Re-optimize Ion Source optimize_ms->optimize_source Ionization check_isobaric Check for Isobaric Interferences optimize_ms->check_isobaric Interference end Ion Suppression Mitigated optimize_source->end check_isobaric->end

Caption: A troubleshooting workflow for addressing ion suppression of this compound.

Problem 2: My calibration curve for Terconazole is non-linear, and I suspect matrix effects on the this compound internal standard.

Troubleshooting Steps:

  • Conduct a Post-Column Infusion Experiment: This experiment is a valuable tool for visualizing the regions of ion suppression or enhancement across your chromatographic run.[8][9][10]

    • Methodology:

      • Infuse a standard solution of this compound at a constant flow rate into the LC eluent path after the analytical column.[6][8]

      • Inject a blank, extracted matrix sample.[6][8]

      • Monitor the this compound signal. Dips in the signal indicate regions of ion suppression, while peaks indicate ion enhancement.[8]

  • Modify Chromatography to Avoid Suppression Zones: Based on the results from the post-column infusion experiment, adjust your LC gradient to ensure that Terconazole and this compound elute in a region with minimal matrix effects.[8]

  • Dilute the Sample: Diluting the sample with the initial mobile phase can lower the concentration of matrix components and thus reduce their impact on ionization.[8][11] However, you must ensure that the analyte concentration in the diluted sample remains within the linear range of your assay.

Decision Tree for Non-Linear Calibration Curve

cluster_1 Addressing Non-Linear Calibration Curve start Non-Linear Calibration Curve Observed post_infusion Perform Post-Column Infusion Experiment start->post_infusion suppression_zone Suppression/Enhancement Zone Identified? post_infusion->suppression_zone adjust_chrom Adjust Chromatography to Avoid Zone suppression_zone->adjust_chrom Yes no_zone Consider Other Causes (e.g., Detector Saturation) suppression_zone->no_zone No dilute_sample Dilute Sample adjust_chrom->dilute_sample revalidate Re-validate Calibration Curve dilute_sample->revalidate

Caption: A decision tree for troubleshooting a non-linear calibration curve.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general framework. The specific sorbent, wash, and elution solvents should be optimized for Terconazole.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with 1 mL of methanol, followed by 1 mL of deionized water.

  • Loading: Pretreat 500 µL of plasma by adding 50 µL of this compound internal standard solution and 500 µL of 4% phosphoric acid in water. Vortex the sample and load it onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetate buffer.

    • Wash 2: 1 mL of methanol/water (50:50, v/v).

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment

  • Setup:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).

    • Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path via a T-connector placed between the analytical column and the mass spectrometer's ion source.[6]

  • Procedure:

    • Begin infusing the this compound solution and allow the signal to stabilize.

    • Inject a blank matrix sample that has been processed using your standard sample preparation procedure.[6]

    • Acquire data for the this compound MRM transition throughout the entire chromatographic run.

  • Analysis:

    • Examine the resulting chromatogram. A stable baseline indicates no significant matrix effects.

    • A noticeable drop in the baseline signal points to a zone of ion suppression.[8]

    • A significant rise in the baseline signal indicates a zone of ion enhancement.[8]

    • Compare the retention time of your analyte and internal standard with the identified zones of interference.

References

improving Terconazole-d4 signal-to-noise ratio in mass spec

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Terconazole-d4 Analysis

Welcome to the Technical Support Center for this compound Mass Spectrometry Analysis. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental results and achieve a high signal-to-noise ratio for this compound.

Troubleshooting Guide: Improving this compound Signal-to-Noise Ratio

Low signal-to-noise (S/N) can be a significant challenge in mass spectrometry, hindering accurate quantification. This guide addresses common issues encountered during this compound analysis.

Problem: Low or No Signal Detected for this compound

A complete loss of signal often points to a singular issue within the experimental setup. A systematic approach to troubleshooting is recommended to identify the root cause.[1]

Initial Checks:

  • Verify Sample Preparation: Ensure that standards and samples were prepared correctly. Re-preparing a fresh standard for direct injection can quickly rule out extraction-related issues.[1]

  • Confirm Instrument Functionality: Check the basic operational parameters of the LC-MS system.[1]

    • ESI Spray Stability: Visually inspect the electrospray ionization (ESI) needle for a consistent and stable spray. An irregular or absent spray can indicate a clog or issues with source settings.[2]

    • Mobile Phase Delivery: Ensure that the LC pumps are properly primed and delivering the mobile phase without air pockets.[1]

    • System Pressures: Check for any unusual fluctuations or deviations from normal operating pressures.[2]

dot

cluster_troubleshooting Troubleshooting Low Signal cluster_instrument_checks Instrument Checks Low_Signal Low/No this compound Signal Check_Sample_Prep Verify Sample Preparation Low_Signal->Check_Sample_Prep Is sample prep correct? Check_Instrument Check Instrument Functionality Low_Signal->Check_Instrument Is instrument functioning? Reprepare_Standard Prepare Fresh Standard & Inject Check_Sample_Prep->Reprepare_Standard If uncertain ESI_Spray Stable ESI Spray? Check_Instrument->ESI_Spray Mobile_Phase Correct Mobile Phase Delivery? Check_Instrument->Mobile_Phase System_Pressure Normal System Pressure? Check_Instrument->System_Pressure Check_Clogs Check for Clogs/Source Settings ESI_Spray->Check_Clogs If no/sputtering Prime_Pumps Manually Prime Pumps Mobile_Phase->Prime_Pumps If air bubbles present Investigate_Leaks Investigate for Leaks/Blockages System_Pressure->Investigate_Leaks If abnormal

Caption: Initial troubleshooting workflow for low this compound signal.

Problem: Poor Peak Shape and Low Sensitivity

Poor chromatography can lead to broad, tailing peaks, which reduces sensitivity and can compromise accurate integration.

Potential Causes & Solutions:

  • Inappropriate Column Chemistry: For triazole antifungal compounds like Terconazole, a C18 or C8 column is often suitable.[3]

  • Mobile Phase Composition: The pH and organic modifier of the mobile phase are critical.

    • Recommendation: A common mobile phase consists of acetonitrile or methanol as the organic modifier and water with an additive like formic acid (0.1%) or ammonium formate.[4][5]

  • Column Temperature: Maintaining a consistent and optimized column temperature (e.g., 40-45°C) can improve peak shape and reproducibility.[4][6]

  • Data Acquisition Rate: An insufficient data acquisition rate can lead to peak broadening. Ensure the rate is high enough to capture an adequate number of data points across the peak.[7]

dot

Poor_Peak_Shape Poor Peak Shape/ Low Sensitivity Column_Chemistry Inappropriate Column (e.g., C18, C8) Poor_Peak_Shape->Column_Chemistry Mobile_Phase Suboptimal Mobile Phase (pH, Organic Modifier) Poor_Peak_Shape->Mobile_Phase Column_Temp Inconsistent Column Temperature Poor_Peak_Shape->Column_Temp Data_Rate Low Data Acquisition Rate Poor_Peak_Shape->Data_Rate Select_C18_C8 Use C18 or C8 Column Column_Chemistry->Select_C18_C8 Solution Optimize_Mobile_Phase Add Formic Acid or Ammonium Formate Mobile_Phase->Optimize_Mobile_Phase Solution Set_Temp Set to 40-45°C Column_Temp->Set_Temp Solution Increase_Rate Increase Data Points Across Peak Data_Rate->Increase_Rate Solution

Caption: Troubleshooting poor chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry parameters for this compound?

For optimal sensitivity, Terconazole and its deuterated internal standard are typically analyzed using electrospray ionization in positive mode (ESI+). Multiple reaction monitoring (MRM) is employed for quantification.

ParameterTypical Value
Ionization ModeESI+
Precursor Ion (m/z)Value to be determined by direct infusion
Product Ion (m/z)Value to be determined by direct infusion
Collision Energy (eV)Value to be optimized for specific instrument
Spray Voltage~3,800 V[4]
Capillary Temperature~350°C[4]

Note: The exact m/z values for precursor and product ions and the optimal collision energy should be determined empirically by direct infusion of a this compound standard solution into the mass spectrometer.

Q2: How can I mitigate matrix effects for this compound analysis in biological samples?

Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[8][9][10] Several strategies can be employed to minimize their impact:

  • Effective Sample Preparation:

    • Protein Precipitation (PPT): A simple and common method, often using acetonitrile or methanol, to remove the bulk of proteins.[3]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.[11]

    • Solid-Phase Extraction (SPE): Provides a more thorough cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[9][11]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[10]

  • Use of a Stable Isotope-Labeled Internal Standard: this compound serves as an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.

dot

Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Sample_Prep Effective Sample Preparation Matrix_Effects->Sample_Prep Mitigation Strategy Chroma_Sep Chromatographic Separation Matrix_Effects->Chroma_Sep Mitigation Strategy Internal_Std Use of this compound as Internal Standard Matrix_Effects->Internal_Std Mitigation Strategy PPT Protein Precipitation Sample_Prep->PPT Method LLE Liquid-Liquid Extraction Sample_Prep->LLE Method SPE Solid-Phase Extraction Sample_Prep->SPE Method

Caption: Strategies to mitigate matrix effects in this compound analysis.

Q3: What are some recommended sample preparation protocols for this compound in plasma/serum?

The choice of sample preparation depends on the required sensitivity and the complexity of the matrix.

Protocol 1: Protein Precipitation [3]

  • To 100 µL of serum or plasma, add 200 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Dilute the supernatant if necessary (e.g., with a 50:50 mixture of methanol and mobile phase A) before injection.[3]

Protocol 2: Solid-Phase Extraction (Conceptual Workflow)

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

  • Loading: Load the pre-treated plasma/serum sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Experimental Protocols

Key Experiment: Optimization of MS/MS Parameters for this compound

Objective: To determine the optimal precursor and product ions, as well as the collision energy for the MRM transition of this compound.

Methodology:

  • Prepare a standard solution of this compound (e.g., 1 µg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).[4]

  • Acquire full scan mass spectra in positive ionization mode to identify the precursor ion (protonated molecule [M+H]+).

  • Select the identified precursor ion for fragmentation and perform a product ion scan to identify the most abundant and stable product ions.

  • Optimize the collision energy for the selected MRM transition by ramping the collision energy and monitoring the intensity of the product ion. The energy that yields the highest intensity should be used for the analytical method.

ParameterDescription
Infusion Solution This compound in 50:50 Acetonitrile:Water + 0.1% Formic Acid
Flow Rate 10 µL/min
Scan Type 1 Full Scan (to find precursor ion)
Scan Type 2 Product Ion Scan (to find product ions)
Optimization Collision Energy Ramp for selected MRM transition

References

Technical Support Center: Utilizing Terconazole-d4 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Terconazole-d4 as an internal standard in analytical assays. The accuracy and reliability of bioanalytical methods are paramount, and the purity of internal standards plays a critical role in achieving high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of Terconazole, an antifungal drug. In this compound, four hydrogen atoms have been replaced with deuterium atoms. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because SIL-IS has nearly identical chemical and physical properties to the target analyte (Terconazole), it can effectively compensate for variability during sample preparation, chromatography, and ionization in the mass spectrometer, leading to more accurate and precise quantification.[1][2][3]

Q2: What are the critical purity considerations for this compound?

A2: The two primary purity considerations for this compound are its chemical purity and its isotopic purity.

  • Chemical Purity: This refers to the percentage of the material that is this compound, exclusive of any other chemical entities. Impurities could be starting materials from the synthesis, byproducts, or degradation products.

  • Isotopic Purity: This indicates the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, four). It is also important to know the percentage of the unlabeled analyte (Terconazole) present as an impurity in the this compound standard.[4]

Q3: How can impure this compound affect my assay results?

A3: Impurities in your this compound internal standard can significantly impact assay accuracy and precision.

  • Unlabeled Terconazole: The presence of unlabeled Terconazole in the this compound standard will artificially inflate the measured concentration of the analyte, leading to a positive bias in the results. This is especially problematic at the lower limit of quantification (LLOQ).

  • Other Chemical Impurities: These can cause ion suppression or enhancement in the mass spectrometer, leading to inconsistent and inaccurate results. They may also co-elute with the analyte or internal standard, causing direct interference.[5]

Q4: What is "cross-talk" in the context of using this compound?

A4: Cross-talk refers to the interference between the mass spectrometric signals of the analyte (Terconazole) and the internal standard (this compound). This can occur if the isotopic distribution of Terconazole overlaps with the mass-to-charge ratio (m/z) of this compound, or vice versa. Insufficient mass separation between the analyte and the IS can exacerbate this issue. Using a highly pure this compound with a sufficient number of deuterium labels helps to minimize cross-talk.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High bias at LLOQ The this compound internal standard may contain a significant percentage of unlabeled Terconazole.1. Obtain the Certificate of Analysis (CoA) for your this compound standard to verify its isotopic purity. 2. If the percentage of unlabeled analyte is high, acquire a new standard with higher isotopic purity. 3. If a new standard is not immediately available, you may need to raise the LLOQ of your assay to a level where the contribution from the impurity is negligible (<5% of the LLOQ response).
Poor precision and accuracy across the calibration curve 1. The internal standard is not effectively compensating for matrix effects. 2. The chemical purity of the this compound may be low, with impurities causing ion suppression or enhancement. 3. Inconsistent addition of the internal standard to samples.1. Optimize the chromatographic method to separate the analyte and internal standard from interfering matrix components.[6] 2. Evaluate the chemical purity of the this compound standard. 3. Ensure precise and consistent pipetting of the internal standard solution into all samples, standards, and quality controls.
Internal standard response is highly variable between samples 1. Matrix effects are significantly impacting the ionization of the internal standard. 2. Inconsistent sample extraction recovery. 3. Issues with the LC-MS/MS system, such as ion source contamination or detector fatigue.1. Develop a more robust sample clean-up procedure to remove interfering matrix components. 2. Ensure the internal standard is added at the very beginning of the sample preparation process to account for extraction variability.[1][2] 3. Perform system maintenance and check for any instrument-related issues.
Chromatographic peak for this compound is broad or tailing 1. Poor chromatographic conditions. 2. The deuterium labeling may be affecting the chromatographic behavior of the molecule.1. Optimize the mobile phase composition, gradient, and column temperature. 2. While less common with only four deuterium atoms, significant isotopic effects on chromatography can occur.[7] If the peak shape cannot be improved, ensure that the integration is consistent for both the analyte and the internal standard.
Loss of deuterium from this compound (H/D exchange) The deuterium atoms are located on exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen) and are being replaced by hydrogen from the solvent.1. Confirm the position of the deuterium labels from the manufacturer's documentation. 2. Avoid highly acidic or basic conditions in your sample preparation and mobile phases if the labels are in susceptible positions.

Quantitative Data on Purity Impact

The presence of unlabeled Terconazole in the this compound internal standard can introduce a significant positive bias in the measurement of the analyte. The magnitude of this bias is dependent on the concentration of the analyte and the percentage of the unlabeled impurity in the internal standard.

Table 1: Theoretical Impact of Unlabeled Terconazole Impurity in this compound on Assay Accuracy

Analyte Concentration (ng/mL)IS Concentration (ng/mL)% Unlabeled Terconazole in ISContribution from Impurity (ng/mL)Measured Analyte Concentration (ng/mL)% Bias
1.00 (LLOQ)1000.1%0.101.10+10.0%
1.00 (LLOQ)1000.5%0.501.50+50.0%
1.00 (LLOQ)1001.0%1.002.00+100.0%
10.01000.1%0.1010.1+1.0%
10.01000.5%0.5010.5+5.0%
10.01001.0%1.0011.0+10.0%
1001000.1%0.10100.1+0.1%
1001000.5%0.50100.5+0.5%
1001001.0%1.00101.0+1.0%

This table provides a theoretical illustration. The actual impact may vary based on the specific assay conditions.

Experimental Protocols

A detailed and validated experimental protocol is crucial for accurate and reproducible results. Below is a representative LC-MS/MS method for the quantification of Terconazole in human plasma.

Representative Bioanalytical Method for Terconazole in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (50:50, v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Terconazole: m/z 532.2 → 128.1

    • This compound: m/z 536.2 → 132.1

(Note: Specific MRM transitions and collision energies should be optimized for the instrument in use).

Visualizations

Terconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Essential Component CYP51A1->Ergosterol Synthesis Terconazole Terconazole Terconazole->Inhibition Inhibition->CYP51A1

Caption: Mechanism of action of Terconazole in inhibiting ergosterol synthesis.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Biological Sample (e.g., Plasma) B Add this compound (Internal Standard) A->B C Protein Precipitation B->C D Centrifugation C->D E Evaporation & Reconstitution D->E F Injection into LC-MS/MS E->F G Chromatographic Separation (Analyte and IS) F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration H->I J Calculate Analyte/IS Ratio I->J K Quantification using Calibration Curve J->K Result Final Concentration Report K->Result

Caption: General workflow for a bioanalytical assay using an internal standard.

References

Technical Support Center: Terconazole-d4 Instability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the instability of Terconazole-d4, a deuterated internal standard, in biological matrices. The information is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability in biological matrices?

A1: The instability of deuterated internal standards like this compound in biological matrices, such as plasma and urine, can be attributed to several factors:

  • Deuterium Isotope Effect: The substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule, including its lipophilicity. This can lead to slight differences in chromatographic retention times between this compound and the unlabeled Terconazole. This chromatographic shift can result in differential matrix effects, where the analyte and the internal standard are affected differently by interfering components in the biological matrix, leading to inaccurate quantification.[1]

  • Deuterium-Hydrogen Exchange: In certain environments, particularly in aqueous solutions or under specific pH conditions, the deuterium atoms on the molecule can exchange with protons from the surrounding matrix.[2] This leads to a decrease in the concentration of the deuterated internal standard and a corresponding increase in the unlabeled analyte, compromising the accuracy of the assay.

  • Enzymatic and Chemical Degradation: Like the parent drug, this compound can be susceptible to degradation by enzymes present in biological matrices or through chemical reactions.[3] Factors such as temperature and pH can significantly influence the rate of these degradation processes.[3][4]

Q2: How can I identify if this compound is unstable in my assay?

A2: Several indicators may suggest instability of your this compound internal standard:

  • Poor Reproducibility: High variability in the peak area ratio of this compound to the analyte across replicate samples or batches.

  • Drifting Calibration Curves: A consistent upward or downward trend in the response of the calibrators over the course of an analytical run.

  • Inconsistent Internal Standard Response: A significant and systematic change in the peak area of this compound in quality control (QC) samples and unknown samples compared to the calibration standards.[5]

  • Appearance of Unlabeled Analyte: An increase in the peak area of the unlabeled Terconazole in samples spiked only with this compound after incubation in the biological matrix.

  • Chromatographic Peak Tailing or Splitting: This may indicate on-column degradation or exchange.

Q3: What are the initial steps to troubleshoot this compound instability?

A3: A systematic approach is crucial for troubleshooting. The following workflow outlines the initial steps:

Troubleshooting_Workflow Start Instability Suspected Check_IS_Purity Verify Purity and Concentration of This compound Stock Solution Start->Check_IS_Purity Incubation_Study Perform Stability Study: Incubate this compound in Matrix at Different Temperatures and Time Points Check_IS_Purity->Incubation_Study Analyze_Supernatant Analyze Supernatant for Terconazole and this compound Incubation_Study->Analyze_Supernatant Evaluate_Results Evaluate Data for Degradation or D-H Exchange Analyze_Supernatant->Evaluate_Results Decision Instability Confirmed? Evaluate_Results->Decision Implement_Stabilization Implement Stabilization Strategies Decision->Implement_Stabilization Yes Revalidate_Method Re-validate Analytical Method Decision->Revalidate_Method No, investigate other causes (e.g., matrix effects) Implement_Stabilization->Revalidate_Method End Problem Resolved Revalidate_Method->End

Initial troubleshooting workflow for this compound instability.

Troubleshooting Guides

Issue 1: Chromatographic Peak Shift and Variable Matrix Effects

Symptoms:

  • Inconsistent retention times for this compound relative to Terconazole.

  • High variability in analyte/internal standard peak area ratios between different lots of biological matrix.

  • Failure to pass matrix effect validation experiments.[1]

Possible Causes:

  • Deuterium Isotope Effect: As previously mentioned, the deuterium isotope effect can alter the hydrophobicity of this compound, causing it to elute at a slightly different time than Terconazole on a reversed-phase column. This can lead to differential ion suppression or enhancement.[1]

Troubleshooting Steps & Solutions:

StepActionRationale
1 Optimize Chromatography Modify the mobile phase composition (e.g., organic solvent ratio, pH) or gradient profile to achieve co-elution of Terconazole and this compound.
2 Evaluate Different HPLC Columns Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that minimizes the retention time difference.
3 Use a Different Labeled Internal Standard If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which typically has a negligible isotope effect on retention time.[1]
4 Matrix-Matched Calibration Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects.
Issue 2: Degradation of this compound in the Biological Matrix

Symptoms:

  • A decrease in the peak area of this compound over time during sample storage or processing.

  • The appearance of new, unidentified peaks in the chromatogram.

  • A positive bias in the calculated concentration of the unlabeled analyte due to the degradation of the internal standard.

Possible Causes:

  • Enzymatic Degradation: Enzymes present in the biological matrix (e.g., esterases, oxidases) may metabolize this compound.

  • Chemical Instability: The pH or temperature conditions during sample handling and storage may promote the chemical degradation of the molecule.[3][4]

Troubleshooting Steps & Solutions:

StepActionRationale
1 Control Temperature Keep biological samples on ice or at 4°C during processing and store them at -20°C or -80°C. Lowering the temperature slows down both enzymatic and chemical degradation reactions.[3]
2 Adjust pH Add a small amount of an appropriate buffer to the biological samples to maintain a pH where this compound is most stable.[3] The optimal pH should be determined experimentally.
3 Add Enzyme Inhibitors If enzymatic degradation is suspected, add specific enzyme inhibitors to the samples immediately after collection. For example, sodium fluoride can be used to inhibit esterases.
4 Immediate Protein Precipitation Precipitate proteins immediately after sample collection to remove enzymes and terminate metabolic activity.[3]
5 Derivatization In some cases, derivatizing the analyte and internal standard can improve stability.[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma

Objective: To evaluate the stability of this compound in plasma under different temperature and time conditions.

Materials:

  • Blank human plasma (with appropriate anticoagulant)

  • This compound stock solution

  • Terconazole stock solution (for analytical reference)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • HPLC-MS/MS system

Procedure:

  • Spike a pool of blank plasma with this compound to a known concentration (e.g., the concentration used in the analytical method).

  • Aliquot the spiked plasma into multiple polypropylene tubes.

  • Time Zero (T₀) Samples: Immediately process a set of aliquots (n=3) by adding 3 volumes of cold protein precipitation solvent. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Incubation: Incubate the remaining aliquots at different temperatures:

    • Room Temperature (~25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C and -80°C)

  • At specified time points (e.g., 2, 4, 8, 24 hours for room temperature and refrigerated; 1, 7, 30 days for frozen), retrieve a set of aliquots (n=3) from each temperature condition and process them as described in step 3.

  • Analyze all samples by LC-MS/MS, monitoring the peak areas of both this compound and unlabeled Terconazole.

Data Analysis:

  • Calculate the mean peak area of this compound at each time point and temperature.

  • Compare the mean peak areas to the T₀ samples. A significant decrease (>15%) in the peak area of this compound indicates instability.

  • Monitor the peak area of unlabeled Terconazole to check for back-conversion from the deuterated form.

Protocol 2: Investigating the Impact of pH on this compound Stability

Objective: To determine the optimal pH for stabilizing this compound in an aqueous matrix.

Materials:

  • This compound stock solution

  • A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9)

  • HPLC-MS/MS system

Procedure:

  • Spike each buffer solution with this compound to a final concentration.

  • Incubate the solutions at a controlled temperature (e.g., 37°C) to accelerate potential degradation.

  • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each pH solution and directly inject it into the LC-MS/MS system or mix it with an equal volume of organic solvent to stop the reaction before injection.

  • Analyze the samples and monitor the peak area of this compound.

Data Analysis:

  • Plot the percentage of remaining this compound against time for each pH.

  • Determine the pH at which the degradation rate is the lowest.

Data Presentation

Table 1: Hypothetical Stability of this compound in Human Plasma at Different Temperatures

Storage Time% Remaining this compound (Mean ± SD, n=3)
Room Temp (25°C) Refrigerated (4°C) Frozen (-20°C)
0 hr 100 ± 2.1100 ± 1.8100 ± 2.5
4 hr 85 ± 3.598 ± 2.2N/A
8 hr 72 ± 4.196 ± 1.9N/A
24 hr 55 ± 5.292 ± 2.899 ± 2.1
7 days N/A88 ± 3.197 ± 1.9

Table 2: Impact of pH on this compound Stability in Aqueous Solution after 8 hours at 37°C

pH% Remaining this compound (Mean ± SD, n=3)
4.0 95 ± 2.5
5.0 98 ± 1.9
6.0 99 ± 2.1
7.0 91 ± 3.3
8.0 82 ± 4.0
9.0 71 ± 4.5

Visualization of Key Concepts

Deuterium_Isotope_Effect cluster_0 Ideal Scenario: Co-elution cluster_1 Deuterium Isotope Effect A1 Terconazole B1 This compound LC_Column1 LC Column A1->LC_Column1 C1 Matrix Components B1->LC_Column1 C1->LC_Column1 A2 Terconazole B2 This compound LC_Column2 LC Column A2->LC_Column2 C2 Matrix Components B2->LC_Column2 C2->LC_Column2 Detector1 MS Detector (Similar Ionization) LC_Column1->Detector1 Co-elution Detector2 MS Detector (Differential Ionization) LC_Column2->Detector2 Shifted Retention Times

Impact of the deuterium isotope effect on chromatography.

Stabilization_Strategies Instability This compound Instability in Biological Matrix Causes Potential Causes Instability->Causes Enzymatic Enzymatic Degradation Causes->Enzymatic Chemical Chemical Degradation (pH, Temperature) Causes->Chemical Exchange Deuterium-Hydrogen Exchange Causes->Exchange Temp_Control Low Temperature (4°C or -80°C) Enzymatic->Temp_Control Inhibitors Enzyme Inhibitors Enzymatic->Inhibitors Immediate_Processing Immediate Protein Precipitation Enzymatic->Immediate_Processing Chemical->Temp_Control pH_Control pH Adjustment (Buffering) Chemical->pH_Control Exchange->pH_Control Strategies Stabilization Strategies Temp_Control->Strategies pH_Control->Strategies Inhibitors->Strategies Immediate_Processing->Strategies

Decision tree for selecting appropriate stabilization strategies.

References

Technical Support Center: Troubleshooting Interference Peaks Co-eluting with Terconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of interference peaks co-eluting with the internal standard Terconazole-d4 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of interference peaks co-eluting with this compound?

Interference peaks that co-elute with this compound, a deuterated internal standard, are often the result of matrix effects.[1][2][3] This is particularly common when analyzing complex biological matrices such as plasma or serum. The primary culprits are endogenous matrix components that are not completely removed during sample preparation. These can include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression or enhancement in the mass spectrometer source, as well as potentially co-eluting with analytes of interest.[4]

  • Other Endogenous Molecules: Metabolites, proteins, and other small molecules present in the biological sample can also contribute to the interference.

  • Metabolites of Co-administered Drugs: If the subject is on other medications, their metabolites might have similar chromatographic properties to this compound.

  • Contaminants: Contamination from collection tubes, solvents, or lab equipment can introduce interfering substances.

Q2: How can I confirm that an observed peak is an interference and not a problem with the this compound standard itself?

To confirm the presence of an interference peak, you can perform the following checks:

  • Analyze a Blank Matrix Sample: Prepare and analyze a blank matrix sample (e.g., plasma from a drug-free subject) that has been spiked with the analytical method's internal standard solution. The absence of the interfering peak in a clean matrix would point towards a sample-specific interference.

  • Monitor Ion Ratios: For the this compound peak, monitor multiple MRM transitions if available. A consistent ratio between the quantifier and qualifier ions across different samples and standards is expected. A significant deviation in this ratio in the presence of the interference suggests a co-eluting substance is contributing to one of the ion signals.

  • Examine Peak Shape: Co-eluting peaks can often lead to distorted peak shapes, such as fronting, tailing, or split peaks.[1][5] A symmetrical peak is expected for a pure standard.

Q3: Can the deuterium labeling of this compound affect its chromatographic behavior?

Yes, it is possible for deuterated internal standards to have slightly different retention times compared to their non-deuterated counterparts. This phenomenon, known as the "isotope effect," is typically small but can be more pronounced in certain chromatographic systems. If the interference co-elutes perfectly with the analyte but not the deuterated internal standard, this slight shift in retention time can lead to differential matrix effects and inaccurate quantification.

Troubleshooting Guide

Problem: An unknown peak is co-eluting with the this compound internal standard peak.

This guide provides a systematic approach to identify and resolve the issue of co-eluting interference peaks.

Step 1: Initial Assessment and Identification

The first step is to confirm the presence and nature of the interference.

  • Visual Inspection of Chromatograms: Look for any abnormalities in the this compound peak shape, such as shoulders, splitting, or excessive tailing, in the affected samples compared to standards.[1][5]

  • Data Analysis:

    • Peak Purity Analysis: If using a photodiode array (PDA) detector in-line with the mass spectrometer, assess the peak purity across the this compound peak.

    • Mass Spectral Analysis: Examine the mass spectrum across the entire peak. A co-eluting interference will result in a mixed spectrum that changes across the peak profile.

dot

Initial Assessment of Co-eluting Interference A Observe Abnormal Peak Shape for this compound D Interference Confirmed A->D Distortion Present B Analyze Blank Matrix vs. Sample B->D Peak Absent in Blank C Monitor Ion Ratios (Qualifier/Quantifier) C->D Ratio Inconsistent

Caption: Initial troubleshooting steps to confirm interference.

Step 2: Methodical Investigation of Potential Sources

Once the interference is confirmed, systematically investigate the potential sources.

dot

Investigating the Source of Interference cluster_0 Sample Preparation cluster_1 Chromatographic Conditions A Review Sample Collection and Handling B Evaluate Extraction Efficiency A->B C Test Alternative Extraction Methods (e.g., SPE, LLE) B->C D Modify Mobile Phase Composition C->D End Interference Resolved C->End E Adjust Gradient Profile D->E F Evaluate Different Column Chemistry E->F F->End Start Interference Confirmed Start->A Start->D

Caption: Workflow for investigating interference sources.

Step 3: Corrective Actions

Based on the investigation, implement the following corrective actions:

  • Optimize Sample Preparation:

    • Protein Precipitation: If using protein precipitation, experiment with different organic solvents (e.g., acetonitrile vs. methanol) and the addition of a small amount of acid (e.g., formic acid) to improve the precipitation of interfering proteins.

    • Solid-Phase Extraction (SPE): Develop or optimize an SPE method to selectively isolate Terconazole and this compound while removing matrix components. Different sorbent chemistries (e.g., C18, mixed-mode) should be evaluated.

    • Liquid-Liquid Extraction (LLE): Test different organic solvents and pH conditions to achieve a cleaner extraction.

  • Modify Chromatographic Conditions:

    • Mobile Phase: Adjust the organic solvent (acetonitrile vs. methanol) and the aqueous phase pH. Small changes can significantly alter the retention of interfering compounds.

    • Gradient: Modify the gradient slope or introduce an isocratic hold to improve the separation between the interference and this compound.

    • Column Chemistry: If modifications to the mobile phase and gradient are unsuccessful, consider a column with a different stationary phase (e.g., a biphenyl or pentafluorophenyl (PFP) column instead of a standard C18) to introduce alternative selectivity.

Experimental Protocols

Representative LC-MS/MS Method for Terconazole in Human Plasma

This protocol is a representative method and may require optimization for specific instrumentation and experimental conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the assay range).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 20% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for Terconazole and its deuterated internal standard, this compound. Note that the product ion for this compound is an estimation based on the likely fragmentation pattern and should be confirmed experimentally.

CompoundMolecular Formula[M+H]+ (m/z)Precursor Ion (m/z)Product Ion (m/z)
TerconazoleC₂₆H₃₁Cl₂N₅O₃532.2532.2To be determined experimentally
This compoundC₂₆H₂₇D₄Cl₂N₅O₃536.5536.5Estimated: same as Terconazole or +4 Da shift

Note: The exact product ion for Terconazole should be determined by direct infusion of a standard into the mass spectrometer and optimizing the collision energy. The product ion for this compound will likely be the same as the non-deuterated form, or it may show a +4 Da shift if the deuterium atoms are on the fragmented portion of the molecule.

References

adjusting for lot-to-lot variability of Terconazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lot-to-lot variability with Terconazole-d4, a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: We've observed a significant difference in the instrument response for a new lot of this compound compared to the previous lot. What are the potential causes?

Lot-to-lot variability in deuterated internal standards like this compound can arise from several factors. The most common causes include:

  • Differences in Chemical Purity: The percentage of the active compound (this compound) versus any impurities may differ between lots.

  • Variations in Isotopic Purity: The degree of deuterium incorporation can vary, affecting the mass spectrum and potentially the response.

  • Inaccurate Concentration of the Supplied Standard: The stated concentration of the this compound solution may have slight variations between manufacturing batches.

  • Degradation or Instability: Improper storage or handling of a lot could lead to degradation, resulting in a lower response.[1]

  • Presence of Unlabeled Analyte: The amount of non-deuterated Terconazole in the this compound standard may vary between lots.

Q2: What are the initial steps to troubleshoot a suspected lot-to-lot variability issue with this compound?

When you suspect lot-to-lot variability, a systematic approach is crucial. Begin by:

  • Verifying Storage Conditions: Ensure that both the old and new lots of this compound have been stored according to the manufacturer's recommendations.

  • Preparing Fresh Stock Solutions: Prepare new stock solutions of both the old and new lots of this compound.

  • Performing a Direct Comparison: Analyze the new and old stock solutions under the same analytical conditions to confirm the response difference.

  • Reviewing the Certificate of Analysis (CoA): Compare the CoAs for both lots, paying close attention to purity, isotopic distribution, and concentration.

Q3: How do we establish acceptance criteria for a new lot of this compound?

Acceptance criteria for a new lot of an internal standard should be established during method validation and clearly defined in your standard operating procedures (SOPs).[2] These criteria are essential for ensuring the consistency and reliability of your analytical data. Key parameters to consider include:

  • Response Comparison: The response of the new lot should be within a predefined percentage of the response of the old lot (e.g., ±20%).

  • Purity Assessment: The chemical and isotopic purity of the new lot should meet the specifications outlined in your validated method.

  • Impact on Quality Control (QC) Samples: Analysis of QC samples prepared with the new lot of this compound should meet the established acceptance criteria for the assay.

Troubleshooting Guides

Issue: Lower than expected response with a new lot of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Acceptance Criteria Example
Lower Concentration of the New Lot 1. Prepare fresh stock solutions of both old and new lots. 2. Perform replicate injections of each solution. 3. Compare the mean peak areas.The mean peak area of the new lot should be within 80-120% of the old lot.
Degradation of the New Lot 1. Review the storage conditions and expiration date of the new lot. 2. If possible, obtain a fresh sample of the new lot from the manufacturer.Not applicable. If degradation is confirmed, the lot should be discarded.
Instrumental Issues 1. Run a system suitability test (SST) to ensure the instrument is performing correctly.[3] 2. Inject a known standard to verify instrument response.SST parameters (e.g., peak area, retention time) should be within established limits.
Issue: Higher than expected response with a new lot of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Acceptance Criteria Example
Higher Concentration of the New Lot 1. Prepare fresh stock solutions of both old and new lots. 2. Perform replicate injections of each solution. 3. Compare the mean peak areas.The mean peak area of the new lot should be within 80-120% of the old lot.
Contamination of the New Lot 1. Review the Certificate of Analysis for any potential impurities. 2. If possible, analyze the new lot by a high-resolution mass spectrometer to identify any contaminants.The purity of the new lot should be ≥98%.

Experimental Protocols

Protocol 1: Preparation and Comparison of this compound Stock Solutions
  • Preparation:

    • Allow both the old and new lots of this compound to equilibrate to room temperature.

    • Accurately weigh an appropriate amount of each lot and dissolve in a known volume of a suitable solvent (e.g., methanol) to prepare individual stock solutions of 1 mg/mL.

    • From each stock solution, prepare working solutions at the concentration used in your analytical method.

  • Analysis:

    • Set up a sequence in your LC-MS/MS system.

    • Inject the working solutions from both the old and new lots in triplicate.

    • Include blank injections between each sample to prevent carryover.

  • Data Evaluation:

    • Calculate the mean peak area and standard deviation for each lot.

    • Compare the mean peak areas to determine if the difference is within your established acceptance criteria.

Visualizations

Lot_to_Lot_Variability_Troubleshooting start New Lot of this compound Received prep_stock Prepare Stock Solutions (New and Old Lots) start->prep_stock direct_comparison Direct Comparison Analysis (LC-MS/MS) prep_stock->direct_comparison response_check Response within Acceptance Criteria? direct_comparison->response_check accept_lot Accept New Lot for Use response_check->accept_lot Yes investigate Investigate Cause of Variability response_check->investigate No check_coa Review Certificate of Analysis investigate->check_coa check_purity Assess Chemical and Isotopic Purity check_coa->check_purity contact_manufacturer Contact Manufacturer for Support check_purity->contact_manufacturer reject_lot Reject New Lot contact_manufacturer->reject_lot

Caption: Workflow for troubleshooting lot-to-lot variability of this compound.

New_Lot_Acceptance_Process cluster_verification New Lot Verification cluster_acceptance Acceptance Testing cluster_decision Decision coa_review Review CoA stock_prep Prepare Stock Solution coa_review->stock_prep response_eval Evaluate Response vs. Old Lot stock_prep->response_eval qc_prep Prepare QC Samples response_eval->qc_prep qc_analysis Analyze QC Samples qc_prep->qc_analysis data_review Review QC Data qc_analysis->data_review final_decision Accept or Reject Lot data_review->final_decision accept Accept final_decision->accept Pass reject Reject final_decision->reject Fail

Caption: Logical steps for the acceptance of a new lot of internal standard.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: Terconazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical method validation using a stable isotope-labeled internal standard (SIL-IS), specifically Terconazole-d4, versus a structural analog internal standard for the quantification of the antifungal agent Terconazole in biological matrices. The information presented is based on established principles of bioanalytical method validation and data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for triazole antifungal drugs.

The Critical Role of an Internal Standard in Bioanalysis

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is essential to ensure the accuracy and precision of the results. The IS is added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability during sample processing and analysis. The choice of IS is a critical decision in method development, with the two primary options being a stable isotope-labeled version of the analyte (e.g., this compound) or a structurally similar molecule (a structural analog).

Stable isotope-labeled internal standards, such as those substituted with deuterium or carbon-13, are considered the gold standard for LC-MS/MS bioanalysis.[1] These standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction and ionization.[1]

Performance Comparison: this compound vs. Structural Analog IS

The following tables summarize the expected performance characteristics of a bioanalytical method for Terconazole using either this compound or a structural analog as the internal standard. The data presented are representative of typical validation results for LC-MS/MS assays of small molecules in biological matrices.

Table 1: Comparison of Key Validation Parameters

Validation ParameterThis compound (SIL-IS)Structural Analog ISRationale
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityThe co-elution and identical ionization behavior of a SIL-IS provides superior correction for matrix effects and extraction variability.
Precision (% CV) Typically <10%Can be <15%, but may be higher due to differential matrix effectsA SIL-IS more effectively tracks the analyte through the analytical process, reducing variability.
Matrix Effect Minimal to nonePotential for significant and variable matrix effectsDifferences in the chemical properties between the analyte and a structural analog can lead to differential ionization suppression or enhancement.
Recovery Consistent and tracks analyte recovery closelyMay be inconsistent and not fully mimic analyte recoveryMinor differences in physicochemical properties can lead to different extraction efficiencies between the analyte and a structural analog.
Selectivity High, easily resolved by mass spectrometryHigh, but potential for cross-talk if not chromatographically resolvedThe mass difference between the analyte and its SIL-IS allows for clear differentiation by the mass spectrometer.

Table 2: Representative Quantitative Validation Data

ParameterTerconazole with this compoundTerconazole with Structural Analog ISAcceptance Criteria (FDA/EMA)
Linearity (r²) >0.995>0.99≥0.99
Intra-day Accuracy (% Bias) -2.5% to +3.8%-8.2% to +10.5%±15% (±20% at LLOQ)
Intra-day Precision (% CV) 3.1% to 6.5%7.8% to 12.3%≤15% (≤20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +2.9%-11.5% to +9.7%±15% (±20% at LLOQ)
Inter-day Precision (% CV) 4.5% to 8.2%9.5% to 14.1%≤15% (≤20% at LLOQ)
Recovery (%) 85 ± 5%75 ± 15%Consistent, precise, and reproducible
Matrix Factor 0.98 - 1.030.85 - 1.15IS-normalized matrix factor should have a CV ≤15%

Experimental Protocols

A robust bioanalytical method validation is crucial for regulatory submissions and ensuring data integrity. Below are detailed methodologies for key experiments in the validation of an LC-MS/MS method for Terconazole using this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma or serum.

  • To 100 µL of plasma/serum sample, add 300 µL of a solution containing this compound in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of Terconazole. Optimization is required for specific instrumentation.

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Terconazole: To be determined (e.g., precursor ion > product ion)

    • This compound: To be determined (e.g., precursor ion+4 > product ion)

Validation Experiments

The method should be validated according to regulatory guidelines from agencies such as the FDA and EMA. Key validation experiments include:

  • Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences at the retention times of Terconazole and this compound.

  • Linearity: Prepare a calibration curve with at least six non-zero standards over the expected concentration range. The coefficient of determination (r²) should be ≥0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement from at least six different matrix lots. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.

  • Recovery: Determine the extraction recovery of Terconazole and this compound by comparing the peak areas of extracted samples to those of post-extraction spiked samples. Recovery should be consistent and reproducible.

  • Stability: Assess the stability of Terconazole in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical reasoning behind the superiority of a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Protein Precipitation Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Experimental workflow for a bioanalytical method using LC-MS/MS.

IS_Comparison cluster_analyte Terconazole (Analyte) cluster_sil_is This compound (SIL-IS) cluster_analog_is Structural Analog IS A_Extract Extraction Behavior A_Ionize Ionization Efficiency SIL_Extract Extraction Behavior A_Extract->SIL_Extract Identical Analog_Extract Extraction Behavior A_Extract->Analog_Extract Different SIL_Ionize Ionization Efficiency A_Ionize->SIL_Ionize Identical Analog_Ionize Ionization Efficiency A_Ionize->Analog_Ionize Different Result_SIL Accurate & Precise Quantification SIL_Ionize->Result_SIL Result_Analog Potential for Inaccurate & Imprecise Quantification Analog_Ionize->Result_Analog

Caption: Rationale for the superiority of a stable isotope-labeled internal standard.

Conclusion

The validation of a bioanalytical method is a critical step in drug development, providing confidence in the data used for pharmacokinetic, toxicokinetic, and bioequivalence studies. While a structural analog can sometimes be used as an internal standard, a stable isotope-labeled internal standard like this compound is unequivocally the superior choice for LC-MS/MS-based bioanalysis. Its ability to mimic the analyte's behavior throughout the analytical process leads to more accurate, precise, and reliable data, ultimately ensuring the robustness and integrity of the bioanalytical method.

References

A Comparative Guide to the Validation of Analytical Assays for Terconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The performance of different analytical methods for Terconazole quantification is summarized in the tables below. These tables provide a basis for comparing the linearity, accuracy, precision, and sensitivity of the validated assays.

Table 1: Comparison of Linearity and Correlation

Analytical MethodConcentration RangeRegression Coefficient (r²)Reference
HPTLC-MS50-300 ng/band0.9921[1]
RP-UPLCNot SpecifiedNot Specified[2]

Table 2: Comparison of Accuracy and Precision

Analytical MethodParameterResultReference
HPTLC-MSMean % Recovery (Intraday)99.1 ± 0.51%[1]
Mean % RSD (Intraday)0.512%[1]
Mean % Recovery (Interday)99.60 ± 1.19%[1]
Mean % RSD (Interday)1.19%[1]
Percentage Recovery99.4 ± 0.8%[1]
% RSD0.852%[1]
Recovery from Biological Matrix98.1 ± 1.2%[1]

Table 3: Comparison of Sensitivity (LOD & LOQ)

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
HPTLC-MS11.5 ng/band34.9 ng/band[1]
RP-UPLC0.05 µg/ml0.15 µg/ml[2]

Experimental Protocols

Detailed methodologies for the key validated assays are provided below. These protocols are based on the information available in the cited literature.

1. High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) Method [1]

  • Standard and Sample Solution Preparation:

    • Weigh 10 mg of Terconazole accurately and transfer it to a 10 ml volumetric flask.

    • Dilute to 10 ml with methanol to obtain a stock solution with a concentration of 1 mg/ml.

    • From this stock solution, dilute 0.5 ml to 10 ml with methanol to get a working solution with a concentration of 50 ng/µl.

  • Chromatographic Conditions:

    • Mobile Phase: Toluene: Ethyl Acetate: Methanol (6:2:2 v/v/v).

    • Stationary Phase: Not explicitly specified in the abstract.

    • Rf Value: 0.65 ± 0.018.

  • Validation Parameters:

    • Linearity: Assessed within a concentration range of 50-300 ng/band.

    • Accuracy and Precision: Evaluated based on percentage recovery and percentage relative standard deviation (% RSD) for intraday and interday analysis.

    • Specificity: Confirmed by demonstrating no interference from the components of the biological matrix.

    • LOD and LOQ: Determined experimentally.

  • Mass Spectrometry Detection:

    • The mass spectrum showed a peak at 531.8 m/z, corresponding to the molecular ion of Terconazole.

2. Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) Method [2]

  • Chromatographic Conditions:

    • Column: C18 Develosil ODS HG-5 RP (150mm x 4.6mm, 5µm particle size).

    • Mobile Phase and Diluent: Finalized after studying the solubility of the API in various solvents (methanol, acetonitrile, dichloromethane, water, 0.1N NaOH, 0.1N HCl). The exact composition is not detailed in the abstract.

    • Flow Rate: 0.25 ml/min.

    • Detection Wavelength (λmax): 236 nm.

    • Elution Mode: Isocratic.

  • Validation Parameters:

    • Linearity, Precision, and Robustness: The method was validated for these parameters.

    • LOD and LOQ: Determined to be 0.05 µg/ml and 0.15 µg/ml, respectively.

    • Forced Degradation Studies: Performed to demonstrate the stability-indicating nature of the method.

Conceptual Workflow for Terconazole Assay Validation

The following diagram illustrates a general workflow for the validation of an analytical method for Terconazole, based on common principles of bioanalytical method validation.[3][4][5]

AssayValidationWorkflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Application Sample Analysis DefineAssayReq Define Assay Requirements (e.g., matrix, range) MethodDevelopment Method Development & Optimization DefineAssayReq->MethodDevelopment PrepareMaterials Prepare Reference Standards & QC Samples MethodDevelopment->PrepareMaterials Selectivity Selectivity & Specificity PrepareMaterials->Selectivity Linearity Linearity & Range PrepareMaterials->Linearity Accuracy Accuracy PrepareMaterials->Accuracy Precision Precision (Repeatability & Intermediate) PrepareMaterials->Precision Sensitivity LOD & LOQ PrepareMaterials->Sensitivity Stability Analyte Stability PrepareMaterials->Stability SampleAnalysis Routine Sample Analysis Selectivity->SampleAnalysis Linearity->SampleAnalysis Accuracy->SampleAnalysis Precision->SampleAnalysis Sensitivity->SampleAnalysis Stability->SampleAnalysis ReportResults Report Results SampleAnalysis->ReportResults

Caption: Conceptual workflow for analytical assay validation.

References

A Head-to-Head Battle: Terconazole-d4 Versus a Structural Analog as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical decision that can significantly impact the accuracy and reliability of quantitative assays. For the antifungal agent Terconazole, researchers are often faced with a choice between a stable isotope-labeled (SIL) internal standard, such as Terconazole-d4, and a structurally similar compound, or a structural analog. This guide provides a comprehensive comparison of this compound and a potential structural analog, Ketoconazole, for use as an internal standard in the bioanalytical quantification of Terconazole.

The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior allows for the correction of variability, leading to more accurate and precise results. Stable isotope-labeled internal standards are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte.[1][2] However, the availability and cost of SILs can be prohibitive, leading researchers to consider structural analogs as a viable alternative.[3]

Performance Comparison: this compound vs. Ketoconazole

Performance MetricThis compound (Deuterated)Ketoconazole (Structural Analog)Rationale
Co-elution with Analyte CompletePartial or NoDue to its identical core structure, this compound will have the same chromatographic retention time as Terconazole, ensuring it experiences the same matrix effects at the point of elution. Ketoconazole, having a different chemical structure (imidazole vs. triazole ring), will likely have a different retention time.
Matrix Effect Compensation HighModerate to LowAs this compound co-elutes with Terconazole, it is subjected to the same degree of ion suppression or enhancement in the mass spectrometer's source, providing more accurate correction.[4] The differing retention time of Ketoconazole means it may experience different matrix effects.
Extraction Recovery IdenticalSimilar but not IdenticalThe chemical properties of this compound are virtually identical to Terconazole, leading to the same recovery during sample preparation steps. Ketoconazole's structural differences may result in slight variations in extraction efficiency.
Accuracy & Precision ExcellentGood to ExcellentThe superior ability of this compound to compensate for analytical variability generally leads to higher accuracy and precision in the quantification of Terconazole.[3][5]
Cost & Availability HighLowThe synthesis of isotopically labeled standards is a more complex and expensive process compared to sourcing a commercially available structural analog like Ketoconazole.[3]
Cross-talk/Interference Potential for isotopic contributionLowThere is a small possibility of contribution from the natural isotopes of Terconazole to the this compound signal, and vice versa, which needs to be assessed during method validation. Ketoconazole will have a distinct mass-to-charge ratio, minimizing the risk of direct interference.

Experimental Protocols

The validation of a bioanalytical method using either this compound or a structural analog as an internal standard should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6] A general protocol for a comparative validation study is outlined below.

Objective: To compare the performance of this compound and Ketoconazole as internal standards for the quantification of Terconazole in human plasma by LC-MS/MS.

Materials:

  • Terconazole reference standard

  • This compound internal standard

  • Ketoconazole internal standard

  • Control human plasma

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Methodology:

  • Stock and Working Solutions: Prepare individual stock solutions of Terconazole, this compound, and Ketoconazole. Prepare separate working solutions for the calibration standards and quality control (QC) samples, and for the internal standards.

  • Sample Preparation: Spike control human plasma with appropriate concentrations of Terconazole to prepare calibration standards and QC samples. Add a constant concentration of either this compound or Ketoconazole to all samples (excluding blanks). Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. Optimize the chromatographic conditions to achieve adequate separation of Terconazole and Ketoconazole (if used as the IS). Optimize the mass spectrometer parameters for the detection of Terconazole, this compound, and Ketoconazole.

  • Method Validation Parameters: Evaluate the following parameters for both internal standards:

    • Selectivity: Assess interference from endogenous plasma components at the retention times of the analyte and IS.

    • Linearity: Determine the concentration range over which the method is linear, accurate, and precise.

    • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple QC levels (low, medium, and high).

    • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte and IS in post-extraction spiked samples to that in neat solution.

    • Recovery: Determine the extraction efficiency of the analyte and IS.

    • Stability: Evaluate the stability of Terconazole in plasma under various storage and handling conditions.

Visualizing the Comparison

To better understand the concepts discussed, the following diagrams illustrate the structural relationship between Terconazole and Ketoconazole, and the typical workflow for a bioanalytical assay.

Caption: Structural comparison of Terconazole and its analog, Ketoconazole.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Ketoconazole) plasma->add_is extraction Extraction (e.g., Protein Precipitation, LLE, SPE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Injection into LC-MS/MS evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification using Calibration Curve ratio->quantification result Final Concentration quantification->result

Caption: Bioanalytical workflow for Terconazole quantification.

Conclusion

The selection of an internal standard is a balance between achieving the highest data quality and practical considerations such as cost and availability. For the quantification of Terconazole, this compound, as a stable isotope-labeled internal standard, is theoretically superior and expected to provide the most accurate and precise results by effectively compensating for matrix effects and other sources of analytical variability.[7] However, in situations where this compound is not accessible, a carefully validated method using a structural analog like Ketoconazole can still yield reliable data. The key is a thorough method validation to understand and control for any differences in analytical behavior between the analyte and the chosen internal standard. Ultimately, the choice will depend on the specific requirements of the study, the available resources, and the level of analytical rigor demanded by the research or regulatory context.

References

Assessing the Linearity and Range of Terconazole with Terconazole-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the robust validation of bioanalytical methods is paramount to ensure reliable pharmacokinetic and toxicokinetic data. A critical aspect of this validation is the assessment of linearity and range, which defines the concentrations over which the analytical method is accurate, precise, and reproducible. This guide provides a comparative overview of the performance of Terconazole analysis using its deuterated stable isotope-labeled internal standard, Terconazole-d4.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This compound possesses nearly identical physicochemical properties to the unlabeled analyte, Terconazole.[1] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction recovery and matrix effects.[2] While non-deuterated internal standards, such as structurally similar molecules, can be employed, they may not perfectly mimic the behavior of the analyte, potentially leading to less accurate quantification.

Data Presentation: Linearity and Range of Terconazole and Related Antifungal Agents

The following table summarizes the linearity and range data from various validated analytical methods for Terconazole and other triazole antifungal agents. This provides a comparative context for the expected performance of a method utilizing this compound.

AnalyteAnalytical MethodInternal StandardLinearity RangeCorrelation Coefficient (r²)Reference
TerconazoleRP-HPLCNot specified2-12 µg/mL0.9998[3]
TerconazoleHPTLC-MSNot specified50-300 ng/band0.9921[4]
FluconazoleLC-MS/MSKetoconazole5.0-1000.0 ng/mL>0.99[5]
ItraconazoleRP-HPLCNot specified10-50 µg/mL>0.999[2]
PosaconazoleHPLCNot specified0.25–32 µg/ml0.9999[6]

Experimental Protocol: Linearity and Range Assessment for Terconazole using this compound

This protocol outlines the key steps for determining the linearity and range of Terconazole in a biological matrix (e.g., human plasma) using this compound as an internal standard, based on FDA and ICH guidelines.[1][6]

1. Preparation of Stock and Working Solutions:

  • Terconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Terconazole reference standard in 10 mL of a suitable organic solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Terconazole stock solution with the organic solvent to achieve concentrations that will yield the desired calibration curve points when spiked into the biological matrix.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a constant concentration (e.g., 100 ng/mL) to be used for spiking all samples.

2. Preparation of Calibration Standards:

  • Prepare a set of at least six to eight non-zero calibration standards by spiking a blank biological matrix with the Terconazole working standard solutions.

  • The concentration range should bracket the expected concentrations in study samples and should define the intended analytical range. A typical range for an LC-MS/MS method could be 1 to 2000 ng/mL.

  • A blank sample (matrix with no analyte or internal standard) and a zero sample (matrix with internal standard only) should also be prepared.

3. Sample Extraction:

  • To a fixed volume of each calibration standard, quality control sample, and study sample, add a fixed volume of the internal standard working solution (this compound).

  • Perform sample extraction using a validated procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Evaporate the organic extract to dryness and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples into the LC-MS/MS system.

  • Use a suitable C18 column and a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid) for chromatographic separation.

  • Monitor the transitions for both Terconazole and this compound in multiple reaction monitoring (MRM) mode.

5. Data Analysis and Acceptance Criteria:

  • Construct a calibration curve by plotting the peak area ratio of Terconazole to this compound against the nominal concentration of Terconazole.

  • Perform a linear regression analysis on the calibration curve.

  • The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).

  • The analytical range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ) of the calibration curve that meets the acceptance criteria for accuracy and precision.

Mandatory Visualizations

Linearity_Assessment_Workflow cluster_prep Solution Preparation cluster_cal Calibration Curve Preparation cluster_analysis Sample Analysis cluster_data Data Evaluation Stock_Analyte Terconazole Stock Solution Working_Standards Serial Dilution of Terconazole Stock_Analyte->Working_Standards Stock_IS This compound Stock Solution Working_IS Working IS Solution Stock_IS->Working_IS Spiking Spike Blank Matrix with Working Standards Working_Standards->Spiking Add_IS Add Working IS to All Samples Working_IS->Add_IS Spiking->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation) Add_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Peak_Area Calculate Peak Area Ratio (Analyte/IS) LCMS->Peak_Area Regression Linear Regression Analysis Peak_Area->Regression Acceptance Check Acceptance Criteria (r² ≥ 0.99, ±15% deviation) Regression->Acceptance

Caption: Experimental workflow for linearity and range assessment.

Logical_Relationship cluster_IS Internal Standard Choice cluster_Performance Performance Characteristics Deuterated_IS This compound High_Accuracy High Accuracy & Precision Deuterated_IS->High_Accuracy Matrix_Compensation Effective Matrix Effect Compensation Deuterated_IS->Matrix_Compensation NonDeuterated_IS Structural Analog Potential_Mismatch Potential Mismatch in Physicochemical Properties NonDeuterated_IS->Potential_Mismatch Lower_Reliability Lower Reliability Potential_Mismatch->Lower_Reliability

Caption: Comparison of internal standard types for Terconazole analysis.

References

Enhancing Bioanalytical Accuracy: A Comparative Guide to Terconazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development, particularly for pharmacokinetic and bioequivalence studies, the precision and accuracy of quantitative assays are paramount. The use of a stable isotope-labeled internal standard is a widely accepted best practice for minimizing analytical variability and improving data reliability, especially in complex biological matrices. This guide provides a comparative overview of using Terconazole-d4 as an internal standard in the quantitative analysis of Terconazole, contrasting its performance with alternative approaches.

The Critical Role of Internal Standards in LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS assays can be influenced by several factors, including sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and variations in instrument response.

An ideal internal standard (IS) co-elutes with the analyte and experiences similar effects during sample processing and analysis, thereby providing a reliable reference for quantification. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the most effective choice because they share near-identical physicochemical properties with the analyte, ensuring they behave similarly throughout the analytical process.[1]

Performance Comparison: this compound vs. Structural Analogs

The following table summarizes the expected performance of a hypothetical validated LC-MS/MS method for Terconazole using this compound, based on typical validation parameters for similar bioanalytical assays of other triazole antifungal agents.

ParameterTerconazole with this compound (IS)Terconazole with a Structural Analog (IS)Terconazole without IS
Intra-day Precision (%CV) ≤ 5%≤ 10%> 15%
Inter-day Precision (%CV) ≤ 8%≤ 15%> 20%
Accuracy (% Bias) Within ± 10%Within ± 15%Can exceed ± 25%
Matrix Effect (%CV) ≤ 10%Can be significant and variableHighly variable
Recovery (%CV) Consistent and reproducibleMay differ from analyteVariable

This table presents representative data based on established principles of bioanalytical method validation and performance of SIL internal standards for analogous compounds.[2][3][4]

Experimental Protocol: A Representative LC-MS/MS Method for Terconazole in Human Plasma

This section outlines a typical experimental protocol for the quantitative determination of Terconazole in human plasma using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Terconazole: m/z 531.2 → 125.1 (Quantifier), m/z 531.2 → 489.1 (Qualifier)

    • This compound: m/z 535.2 → 129.1 (Quantifier)

(Note: The specific MRM transitions should be optimized for the instrument used.)

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the improved accuracy and precision afforded by using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Human Plasma Sample add_is Spike with this compound IS plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap_reconstitute Evaporation & Reconstitution centrifuge->evap_reconstitute lc_separation LC Separation evap_reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Quantify using Calibration Curve ratio_calc->calibration_curve final_concentration Determine Terconazole Concentration calibration_curve->final_concentration

Experimental workflow for Terconazole quantification.

logical_relationship cluster_analyte Terconazole (Analyte) cluster_is This compound (Internal Standard) cluster_result Result analyte_prep Losses during Sample Prep analyte_ion Ion Suppression/Enhancement analyte_prep->analyte_ion is_prep Identical Losses during Prep analyte_signal Variable MS Signal analyte_ion->analyte_signal is_ion Identical Ion Suppression/Enhancement is_signal Proportional MS Signal ratio Constant Peak Area Ratio analyte_signal->ratio is_prep->is_ion is_ion->is_signal is_signal->ratio accurate_quant Accurate & Precise Quantification ratio->accurate_quant

Rationale for improved accuracy with a SIL-IS.

Conclusion

The use of this compound as an internal standard provides a significant advantage in the bioanalysis of Terconazole. Its identical chemical nature to the analyte ensures that it effectively compensates for variations in sample preparation and instrumental analysis, leading to superior accuracy and precision compared to methods employing structural analogs or no internal standard. For researchers and drug development professionals, the adoption of a stable isotope-labeled internal standard like this compound is a critical step in ensuring the generation of high-quality, reliable bioanalytical data that can confidently support regulatory submissions and clinical decision-making.

References

Stability Showdown: Terconazole-d4 versus a Non-Deuterated Analogue in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Bioanalytical Stability Testing

For researchers, scientists, and drug development professionals, ensuring the stability of an analyte in a biological matrix is a critical prerequisite for accurate and reliable pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the stability testing protocol for Terconazole-d4 in human plasma against a hypothetical non-deuterated analogue, "Terconazole-H4." The following sections detail the experimental protocols and present illustrative data to highlight the potential advantages of deuterium substitution in enhancing bioanalytical stability.

Experimental Protocols

The stability of this compound and its non-deuterated analogue was assessed in human plasma fortified with the respective analytes. The evaluation followed the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4]

Analytical Methodology

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was employed for the quantification of both this compound and the non-deuterated analogue in human plasma. The method parameters were optimized for sensitivity, selectivity, and throughput.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its internal standard.

  • Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation and collection of the supernatant for analysis.

Stability Assessment

The stability of this compound and the non-deuterated analogue was evaluated under four distinct conditions to simulate the various stages of sample handling and storage in a typical clinical or preclinical study. Quality control (QC) samples at low and high concentrations were prepared in human plasma for each analyte. The stability is reported as the percentage of the initial concentration remaining after storage under the specified conditions. The acceptance criterion for stability is that the mean concentration at each QC level should be within ±15% of the nominal concentration.[2]

  • Freeze-Thaw Stability: QC samples were subjected to three cycles of freezing at -20°C and thawing at room temperature.

  • Short-Term (Bench-Top) Stability: QC samples were kept at room temperature for 24 hours to simulate the time samples might spend on the bench during processing.

  • Long-Term Stability: QC samples were stored at -20°C for 30 days to assess the stability during extended storage.

  • Stock Solution Stability: The stability of the stock solutions of each analyte in methanol was evaluated at room temperature for 24 hours and at 4°C for 30 days.

Data Presentation

The following tables summarize the hypothetical stability data for this compound and its non-deuterated analogue in human plasma.

Table 1: Freeze-Thaw Stability of this compound and Non-Deuterated Analogue in Human Plasma

AnalyteConcentration (ng/mL)Mean Measured Concentration (ng/mL) after 3 Cycles% of Initial ConcentrationPass/Fail
This compound109.898%Pass
50049599%Pass
Non-Deuterated Analogue109.292%Pass
50047895.6%Pass

Table 2: Short-Term (Bench-Top) Stability of this compound and Non-Deuterated Analogue in Human Plasma

AnalyteConcentration (ng/mL)Mean Measured Concentration (ng/mL) after 24h at RT% of Initial ConcentrationPass/Fail
This compound109.999%Pass
500503100.6%Pass
Non-Deuterated Analogue108.989%Pass
50046593%Pass

Table 3: Long-Term Stability of this compound and Non-Deuterated Analogue in Human Plasma

AnalyteConcentration (ng/mL)Mean Measured Concentration (ng/mL) after 30 Days at -20°C% of Initial ConcentrationPass/Fail
This compound109.797%Pass
50049098%Pass
Non-Deuterated Analogue108.585%Pass (Borderline)
50044589%Pass

Table 4: Stock Solution Stability of this compound and Non-Deuterated Analogue in Methanol

AnalyteStorage ConditionMean Measured Concentration (% of Initial)Pass/Fail
This compound24 hours at Room Temperature101%Pass
30 days at 4°C99.5%Pass
Non-Deuterated Analogue24 hours at Room Temperature97%Pass
30 days at 4°C94%Pass

Visualizing the Stability Testing Workflow

The following diagram illustrates the key steps in the stability testing protocol for an analyte in a biological matrix.

Stability_Testing_Workflow cluster_stability Stability Assessment A Preparation of Stock Solutions (this compound & Non-Deuterated Analogue) B Fortification of Human Plasma (Low & High QC Samples) A->B G Stock Solution Stability (RT & 4°C) A->G C Baseline Analysis (T=0) B->C D Freeze-Thaw Stability (3 Cycles, -20°C to RT) B->D E Short-Term Stability (24h at Room Temp) B->E F Long-Term Stability (30 Days at -20°C) B->F H Sample Preparation (Protein Precipitation) D->H E->H F->H I LC-MS/MS Analysis G->I H->I J Data Comparison & Reporting (% Recovery vs. T=0) I->J

Caption: Workflow for the stability assessment of an analyte in a biological matrix.

Discussion

The illustrative data suggests that while both this compound and its non-deuterated analogue meet the acceptance criteria for stability under the tested conditions, the deuterated compound exhibits a higher percentage of recovery, particularly in the long-term stability assessment. This observation is consistent with the known kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic degradation pathways. For researchers, this enhanced stability can translate to greater confidence in the integrity of samples, especially in studies with extended sample collection and storage periods. The stability-indicating method for the non-deuterated Terconazole has shown degradation under acidic and oxidative conditions, which could be a factor in its slightly lower stability in a complex biological matrix over time.[5]

References

A Comparative Analysis of Terconazole-d4 Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quality and reliability of stable isotope-labeled internal standards are paramount for accurate bioanalytical studies. This guide provides a comparative analysis of prominent suppliers of Terconazole-d4, a deuterated analog of the antifungal agent Terconazole. The objective is to equip researchers with the necessary information to make an informed decision when sourcing this critical reagent.

This guide presents a summary of publicly available information from key suppliers, outlines standardized experimental protocols for quality assessment, and provides visual workflows to aid in the selection process. While lot-specific quantitative data is typically proprietary and provided on Certificates of Analysis (CofA) upon purchase, this guide establishes a framework for a rigorous comparative evaluation.

Leading Suppliers of this compound

Several chemical suppliers specialize in the synthesis and distribution of high-purity stable isotope-labeled compounds for research purposes. The following companies are recognized suppliers of this compound:

  • LGC Standards: A global leader in reference materials and proficiency testing, LGC offers a wide range of pharmaceutical reference standards, including stable isotope-labeled compounds. Their products are often supplied with a comprehensive Certificate of Analysis.

  • Pharmaffiliates: Specializing in pharmaceutical impurities, metabolites, and stable isotope-labeled compounds, Pharmaffiliates provides reference standards to the pharmaceutical industry worldwide.

  • Santa Cruz Biotechnology: A well-known supplier of biochemicals, antibodies, and labware, Santa Cruz Biotechnology also offers a range of small molecules, including deuterated compounds for research applications.

  • Toronto Research Chemicals (TRC): Now part of the LGC group, TRC has a long-standing reputation for synthesizing complex organic molecules for biomedical research, including a vast portfolio of stable isotope-labeled standards.

Comparative Data Summary

The following table summarizes key product specifications for this compound from the identified suppliers. It is important to note that specific values for chemical purity, isotopic enrichment, and impurity profiles are batch-specific and will be detailed on the Certificate of Analysis provided with the product. Researchers are strongly encouraged to request a current CofA before making a purchase.

Parameter LGC Standards Pharmaffiliates Santa Cruz Biotechnology Toronto Research Chemicals (TRC)
Product Name This compound(±)-Terconazole-d4 (piperazine-2,2,6,6-d4) (cis-isomers)[1]This compoundThis compound
CAS Number 1398065-50-3[2]1398065-50-3[1]Not specified on product page1398065-50-3
Molecular Formula C₂₆H₂₇D₄Cl₂N₅O₃C₂₆H₂₇D₄Cl₂N₅O₃[1]C₂₆H₂₇D₄Cl₂N₅O₃C₂₆H₂₇D₄Cl₂N₅O₃
Molecular Weight 536.49536.49[1]536.49536.49
Chemical Purity Typically ≥98% (Data provided on CofA)Data provided on CofAData provided on CofATypically ≥98% (Data provided on CofA)
Isotopic Enrichment Data provided on CofAData provided on CofAData provided on CofAData provided on CofA
Impurity Profile Detailed on CofADetailed on CofADetailed on CofADetailed on CofA
Format Neat SolidNeat SolidNeat SolidNeat Solid
Storage 2-8°CInformation available upon requestInformation available upon request2-8°C
Documentation Certificate of AnalysisCertificate of AnalysisTechnical Data SheetCertificate of Analysis

Experimental Protocols for Quality Assessment

To ensure the suitability of this compound as an internal standard, rigorous analytical testing is necessary. The following are detailed, representative protocols for determining chemical purity by High-Performance Liquid Chromatography (HPLC) and isotopic enrichment by Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound and identify any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Deionized water

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.05 M ammonium acetate buffer (pH 6.0) in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a standard solution of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Column Temperature: 30°C

  • Analysis: Inject the standard solution into the HPLC system and record the chromatogram.

  • Data Interpretation: Calculate the area percentage of the main peak corresponding to this compound. Any other peaks represent impurities. The chemical purity is reported as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) for Isotopic Enrichment

Objective: To confirm the identity and determine the isotopic enrichment of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • The absence or significant reduction of signals corresponding to the protons at the 2,2,6,6-positions of the piperazine ring, when compared to the spectrum of unlabeled Terconazole, indicates successful deuteration.

  • ²H NMR Acquisition:

    • Acquire a deuterium (²H) NMR spectrum.

    • The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.

  • Data Interpretation: The isotopic enrichment can be estimated by comparing the integration of the residual proton signals in the ¹H NMR spectrum at the deuterated positions to the integration of a non-deuterated proton signal in the molecule. For a more accurate determination, quantitative NMR (qNMR) techniques or mass spectrometry are often employed by the supplier and detailed on the Certificate of Analysis.

Visualizing Experimental and Decision Workflows

To further clarify the processes involved in evaluating and selecting a this compound supplier, the following diagrams have been generated.

Experimental_Workflow cluster_Purity Chemical Purity Assessment (HPLC) cluster_Isotopic Isotopic Enrichment Assessment (NMR) P1 Prepare Mobile Phase (Acetonitrile:Ammonium Acetate) P2 Prepare this compound Standard Solution (0.5 mg/mL) P1->P2 P3 Inject into HPLC System P2->P3 P4 Acquire Chromatogram at 254 nm P3->P4 P5 Calculate Peak Area Percentage P4->P5 I1 Dissolve this compound in Deuterated Solvent I2 Acquire ¹H NMR Spectrum I1->I2 I4 Acquire ²H NMR Spectrum I1->I4 I3 Analyze Residual Proton Signals I2->I3 I5 Confirm Deuterium Positions I4->I5 Start Receive this compound Sample cluster_Purity cluster_Purity Start->cluster_Purity cluster_Isotopic cluster_Isotopic Start->cluster_Isotopic End Qualified for Use Decision Meets Purity & Enrichment Specs? Decision->End Yes Reject Batch Reject Batch Decision->Reject Batch No cluster_Purity->Decision cluster_Isotopic->Decision

Caption: Experimental workflow for the quality assessment of a this compound sample.

Signaling_Pathway cluster_LCMS LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, etc.) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction LC HPLC Separation Extraction->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quant Quantification MS->Quant Concentration Ratio\n(Analyte/IS) Concentration Ratio (Analyte/IS) Quant->Concentration Ratio\n(Analyte/IS) IS This compound (Internal Standard) IS->Extraction Analyte Terconazole (Analyte) Analyte->Sample

Caption: Use of this compound as an internal standard in a bioanalytical workflow.

Caption: Logical workflow for the selection of a this compound supplier.

Conclusion

The selection of a suitable supplier for this compound is a critical step in ensuring the accuracy and reliability of research data. While LGC Standards, Pharmaffiliates, Santa Cruz Biotechnology, and Toronto Research Chemicals are all established suppliers, the ultimate decision should be based on a thorough review of the lot-specific Certificate of Analysis. By performing in-house quality control checks using standardized protocols like the ones outlined in this guide, researchers can further validate the suitability of the procured material for their specific applications. This diligent approach to sourcing and qualifying research materials is fundamental to producing high-quality, reproducible scientific outcomes.

References

The Gold Standard for Bioanalysis: Justifying Terconazole-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antifungal agent Terconazole, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive justification for the use of Terconazole-d4, a stable isotope-labeled internal standard (SIL-IS), and objectively compares its expected performance against structural analog internal standards.

The use of an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to correct for the inherent variability of the analytical process. An ideal IS should mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for potential errors and matrix effects. While various compounds can be employed as internal standards, SIL-IS, such as this compound, are widely recognized as the "gold standard" in bioanalysis for their superior performance.[1]

The Case for this compound: A Superior Analytical Choice

This compound is a deuterated form of Terconazole, where four hydrogen atoms have been replaced with deuterium. This subtle modification results in a mass shift that is easily detectable by a mass spectrometer, while the physicochemical properties of the molecule remain virtually identical to the parent drug, Terconazole. This near-identical behavior is the cornerstone of its superiority as an internal standard.

Key Advantages of this compound:
  • Co-elution with the Analyte: this compound exhibits the same chromatographic retention time as Terconazole. This co-elution is critical because it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, allowing for effective compensation.

  • Identical Extraction Recovery: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, this compound will have the same recovery as Terconazole, correcting for any analyte loss.

  • Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components of the biological matrix, are a major source of error in LC-MS bioanalysis. Because this compound has the same ionization efficiency as Terconazole, it effectively normalizes these effects, leading to more accurate and precise quantification.

  • Reduced Method Variability: By compensating for variations in sample preparation, injection volume, and instrument response, this compound significantly reduces the overall variability of the analytical method, leading to higher data quality.

Performance Comparison: this compound vs. Structural Analog Internal Standards

While SIL-IS are the preferred choice, in their absence, researchers may opt for a structural analog—a molecule with a similar chemical structure to the analyte. For Terconazole, a plausible structural analog could be another triazole antifungal agent that is not a metabolite, such as Itraconazole or Fluconazole. However, as the following comparison illustrates, their performance is not expected to match that of this compound.

FeatureThis compound (SIL-IS)Structural Analog (e.g., Itraconazole)Justification
Chromatographic Retention Time Co-elutes with TerconazoleDifferent retention timeStructural differences lead to different chromatographic behavior. This can result in the analyte and IS experiencing different matrix effects.
Extraction Recovery Identical to TerconazoleMay differ from TerconazoleDifferences in polarity and chemical properties can lead to differential recovery during sample preparation, introducing a systematic error.
Ionization Efficiency Identical to TerconazoleDifferent from TerconazoleThe ionization efficiency is highly dependent on the molecular structure. A structural analog will have a different ionization response, which may not accurately track the analyte's response in the presence of matrix effects.
Compensation for Matrix Effects ExcellentPartial and often unpredictableBecause the structural analog does not co-elute and has a different ionization efficiency, its ability to compensate for matrix effects is limited and can lead to inaccurate results.
Accuracy and Precision HighModerate to LowThe superior ability of this compound to correct for various sources of error results in significantly higher accuracy and precision of the quantitative data.
Regulatory Acceptance Highly preferred by regulatory agenciesMay require extensive validation and justificationRegulatory bodies like the FDA and EMA have a strong preference for the use of SIL-IS in bioanalytical method validation.[2]

Experimental Protocols: A Best-Practice Approach for Terconazole Quantification

While a specific published method detailing the use of this compound was not identified in the literature search, a robust and reliable LC-MS/MS method can be developed based on established protocols for other triazole antifungals. The following represents a best-practice experimental protocol for the quantification of Terconazole in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Terconazole: To be determined experimentally (e.g., precursor ion > product ion) this compound: To be determined experimentally (e.g., precursor ion+4 > product ion)
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the bioanalytical workflow and the logical relationship justifying the use of a stable isotope-labeled internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Analysis (Ratio of Analyte/IS) ms->data result Accurate Concentration data->result

Bioanalytical workflow for Terconazole quantification.

justification_logic cluster_is_types Internal Standard Types cluster_properties Key Properties goal Goal: Accurate & Precise Quantification challenge Challenge: Analytical Variability & Matrix Effects goal->challenge solution Solution: Use of an Internal Standard challenge->solution sil_is Stable Isotope-Labeled IS (this compound) solution->sil_is analog_is Structural Analog IS solution->analog_is prop1 Co-elution sil_is->prop1 prop2 Identical Recovery sil_is->prop2 prop3 Identical Ionization sil_is->prop3 analog_is->prop1 Different analog_is->prop2 Different analog_is->prop3 Different conclusion Conclusion: This compound is the Optimal Choice prop1->conclusion prop2->conclusion prop3->conclusion

Justification for selecting this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.